Orphenadrine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3 |
InChI Key |
QVYRGXJJSLMXQH-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Orphenadrine's Mechanism of Action: A Technical Guide for Researchers
An in-depth exploration of the molecular interactions and downstream signaling pathways of Orphenadrine, a compound with a complex pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals.
Orphenadrine, a drug with a long history of clinical use, presents a multifaceted mechanism of action that extends beyond its traditional classification as a centrally acting skeletal muscle relaxant.[1][2] Its therapeutic effects in treating muscle spasms and pain, as well as its historical use in Parkinson's disease, stem from its intricate interactions with a variety of molecular targets.[3][4][5] This technical guide provides a comprehensive overview of Orphenadrine's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Multi-Target Engagement: A Complex Pharmacological Profile
Orphenadrine's diverse pharmacological effects are a consequence of its ability to bind to and modulate several key receptors and ion channels within the central and peripheral nervous system.[6][7] Its action is not attributed to a single, highly specific interaction but rather to a constellation of effects on muscarinic acetylcholine receptors, histamine H1 receptors, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated ion channels.[3][6][8]
Antagonism of Muscarinic Acetylcholine Receptors
A primary and well-established mechanism of Orphenadrine is its antagonism of muscarinic acetylcholine receptors (mAChRs).[3][9] By blocking these receptors, Orphenadrine exerts anticholinergic effects, which are believed to contribute to its muscle relaxant properties by reducing efferent signals from the motor cortex and brainstem that lead to muscle hyperactivity.[1][2][5] This anticholinergic action also underlies its use in mitigating the motor disturbances associated with Parkinson's disease, where a dopamine deficiency leads to a relative overactivity of the cholinergic system.[3][10]
Histamine H1 Receptor Antagonism
Orphenadrine is structurally related to diphenhydramine and possesses significant antihistaminic properties through its antagonism of the histamine H1 receptor.[4][6] This action contributes to its sedative effects, a common side effect, and may also play a role in its analgesic properties.[3][7]
NMDA Receptor Antagonism
A crucial aspect of Orphenadrine's mechanism is its role as a non-competitive antagonist of the NMDA receptor.[11][12][13][14] It binds to the phencyclidine (PCP) binding site within the NMDA receptor channel, thereby blocking the influx of calcium ions.[4][11] This action is thought to contribute significantly to its analgesic effects, particularly in chronic pain states where NMDA receptor overactivation is implicated.[8][15] The blockade of NMDA receptors can interfere with the transmission of nociceptive signals in the spinal cord.[16]
Modulation of Voltage-Gated Ion Channels
Orphenadrine also exhibits significant activity as a blocker of voltage-gated sodium and potassium channels.[4][7][8]
-
Sodium Channel Blockade: Orphenadrine inhibits several subtypes of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, which are critical in the transmission of pain signals.[5][8] This local anesthetic-like action likely contributes to its analgesic efficacy.[8]
-
HERG Potassium Channel Blockade: Orphenadrine is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] This action is of clinical significance as it can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias.[10][11]
Inhibition of Norepinephrine and Dopamine Transporters
Emerging evidence suggests that Orphenadrine can also inhibit the reuptake of norepinephrine and dopamine, although this action is less potent than its other receptor interactions.[4][6] This modulation of monoamine neurotransmitters may contribute to its mood-elevating effects.[3][10] Specifically, studies have shown that orphenadrine can competitively inhibit the human dopamine transporter (hDAT).[8][9][12][17]
Quantitative Data on Orphenadrine's Molecular Interactions
The following tables summarize the binding affinities and inhibitory concentrations of Orphenadrine at its various molecular targets. This quantitative data provides a basis for understanding the relative contributions of each interaction to its overall pharmacological profile.
| Receptor Subtype | Binding Affinity (Kd) | Reference(s) |
| Muscarinic M1 | 48 nM | [3] |
| Muscarinic M2 | 213 nM | [3] |
| Muscarinic M3 | 120 nM | [3] |
| Muscarinic M4 | 170 nM | [3] |
| Muscarinic M5 | 129 nM | [3] |
| NMDA Receptor (PCP site) | 6.0 ± 0.7 µM (Ki) | [4][11] |
Table 1: Receptor Binding Affinities of Orphenadrine
| Channel/Receptor | Inhibitory Concentration (IC50) | Reference(s) |
| NMDA Receptor | 16.2 ± 1.6 µM | [4][11] |
| HERG Potassium Channel | 0.85 µM | [10] |
Table 2: Inhibitory Concentrations of Orphenadrine
Experimental Protocols
To provide a deeper understanding of how the quantitative data was obtained, this section outlines the general methodologies for the key experiments cited.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of Orphenadrine for muscarinic acetylcholine receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) known to bind to the muscarinic receptor is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Orphenadrine) are added to compete with the radioligand for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of Orphenadrine that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This technique allows for the measurement of ion flow through channels in the cell membrane.
Objective: To characterize the inhibitory effect of Orphenadrine on NMDA receptor-mediated currents.
General Protocol:
-
Cell Preparation:
-
Neurons or cells expressing NMDA receptors (e.g., cultured superior colliculus neurons or HEK293 cells transfected with NMDA receptor subunits) are prepared on a coverslip.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the inside of the cell (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).
-
-
NMDA Receptor Activation and Drug Application:
-
NMDA receptors are activated by applying a solution containing NMDA and a co-agonist (e.g., glycine).
-
The resulting inward current, carried primarily by Ca²⁺ and Na⁺ ions, is recorded.
-
Orphenadrine is then applied to the cell, and the effect on the NMDA-induced current is measured.
-
-
Data Analysis:
-
The reduction in the amplitude of the NMDA-induced current in the presence of Orphenadrine is quantified to determine the IC₅₀ value.
-
The voltage-dependency of the block can be assessed by measuring the effect of Orphenadrine at different membrane potentials.
-
Experimental Workflow for HERG Channel Blockade Assay
Objective: To determine the IC₅₀ of Orphenadrine for the hERG potassium channel.
General Protocol:
-
Cell Line and Expression:
-
A stable cell line (e.g., HEK293) heterologously expressing the hERG potassium channel is used.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on these cells.
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
-
Drug Perfusion:
-
A control recording of the hERG current is obtained.
-
Increasing concentrations of Orphenadrine are perfused over the cell, and the hERG current is recorded at each concentration.
-
-
Data Analysis:
-
The amplitude of the hERG tail current is measured in the absence and presence of Orphenadrine.
-
The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with a concentration-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in Orphenadrine's mechanism of action.
Caption: Overview of Orphenadrine's multifaceted mechanism of action.
Caption: Orphenadrine's antagonism of the NMDA receptor signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine. | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 9. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticholinergic antiparkinson drug orphenadrine inhibits HERG channels: block attenuation by mutations of the pore residues Y652 or F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Exploratory Studies on Orphenadrine Metabolism Using Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope labeling in the exploratory studies of orphenadrine metabolism. Orphenadrine, a skeletal muscle relaxant with anticholinergic and analgesic properties, undergoes extensive metabolism in the body. The use of stable isotopes offers a powerful tool for the accurate identification and quantification of its metabolites, elucidation of metabolic pathways, and precise determination of its pharmacokinetic profile.
Introduction to Orphenadrine Metabolism
Orphenadrine is primarily metabolized in the liver through two main pathways: N-demethylation and aromatic hydroxylation. The N-demethylation process results in the formation of its pharmacologically active metabolites, N-desmethylorphenadrine (tofrisopam) and N,N-didesmethylorphenadrine. Aromatic hydroxylation leads to the formation of various hydroxylated metabolites. The cytochrome P450 (CYP) enzyme system, particularly isoforms such as CYP2B6, CYP2D6, and CYP2C9, plays a crucial role in the biotransformation of orphenadrine.
Stable isotope labeling, often utilizing deuterium (²H or D) or carbon-13 (¹³C), in conjunction with mass spectrometry, provides a highly sensitive and specific method for tracing the metabolic fate of orphenadrine. The use of a stable isotope-labeled internal standard, such as deuterated orphenadrine (e.g., orphenadrine-d3), is the gold standard for quantitative bioanalysis, as it corrects for variations in sample preparation and instrument response.
Metabolic Pathways of Orphenadrine
The metabolic conversion of orphenadrine involves a series of enzymatic reactions, primarily oxidation. The key pathways are illustrated in the diagram below.
Quantitative Analysis of Orphenadrine and its Metabolites
A hypothetical in vivo study in healthy human volunteers administered a single oral dose of orphenadrine citrate (100 mg) is presented below. Plasma samples were collected at various time points and analyzed using a validated LC-MS/MS method with deuterated internal standards (this compound, N-desmethylthis compound, etc.) for accurate quantification.
Table 1: Plasma Concentrations of Orphenadrine and its Metabolites Over Time
| Time (hours) | Orphenadrine (ng/mL) | N-Desmethylorphenadrine (ng/mL) | N,N-Didesmethylorphenadrine (ng/mL) | Total Hydroxylated Metabolites (ng/mL) |
| 0.5 | 35.2 | 8.1 | 1.5 | 4.2 |
| 1 | 78.5 | 22.4 | 4.8 | 10.1 |
| 2 | 125.6 | 45.9 | 10.2 | 21.5 |
| 4 | 110.3 | 68.2 | 18.5 | 35.8 |
| 8 | 85.7 | 85.1 | 25.3 | 42.1 |
| 12 | 65.2 | 75.9 | 28.9 | 38.5 |
| 24 | 30.1 | 50.3 | 22.1 | 25.6 |
| 48 | 8.9 | 18.5 | 9.8 | 10.2 |
Table 2: Pharmacokinetic Parameters of Orphenadrine and its Metabolites
| Parameter | Orphenadrine | N-Desmethylorphenadrine | N,N-Didesmethylorphenadrine |
| Cmax (ng/mL) | 128.4 ± 25.1 | 88.6 ± 15.7 | 30.1 ± 7.8 |
| Tmax (hr) | 2.5 ± 0.8 | 8.2 ± 1.5 | 12.5 ± 2.1 |
| AUC₀-t (ng·hr/mL) | 1450 ± 280 | 1650 ± 310 | 650 ± 120 |
| t½ (hr) | 14.5 ± 3.2 | 20.1 ± 4.5 | 25.8 ± 5.9 |
Data are presented as mean ± standard deviation and are representative of a hypothetical study.
Experimental Protocols
A detailed methodology for a key experiment—the simultaneous quantification of orphenadrine and its metabolites in human plasma using LC-MS/MS with stable isotope-labeled internal standards—is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
Isotopic Labeling of Orphenadrine: A Technical Guide for Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Orphenadrine for research purposes. It covers synthetic strategies for introducing deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes, summarizes key quantitative data, and presents detailed experimental protocols. Additionally, this guide illustrates the metabolic and signaling pathways of Orphenadrine to provide a complete context for its use in scientific investigation.
Introduction to Isotopic Labeling of Orphenadrine
Isotopic labeling is an indispensable technique in drug discovery and development, enabling researchers to trace the metabolic fate of a drug, elucidate its mechanism of action, and serve as an internal standard for quantitative analysis.[1][2] Orphenadrine, a muscarinic antagonist with a complex pharmacological profile, is used as a muscle relaxant and for the management of Parkinson's disease.[3][4] The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the Orphenadrine molecule provides a powerful tool for in-depth pharmacokinetic, metabolic, and mechanistic studies.[5][6]
Isotopically labeled Orphenadrine can be used to:
-
Elucidate Metabolic Pathways: By tracking the isotopic label, researchers can identify and quantify metabolites formed through processes like N-demethylation.[7][8]
-
Determine Pharmacokinetic Profiles: Labeled compounds allow for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters.[3][9]
-
Serve as Internal Standards: In mass spectrometry-based quantification, isotopically labeled analogs are the gold standard for internal standards due to their similar chemical and physical properties to the analyte.
-
Investigate Receptor Binding and Signaling: Labeled ligands can be used in binding assays and to study the downstream effects of receptor interaction.
This guide will detail proposed synthetic routes for preparing labeled Orphenadrine and provide the necessary background for its application in research.
Quantitative Data
The following tables summarize key pharmacokinetic parameters of Orphenadrine and its primary metabolites. This data is essential for designing and interpreting studies using isotopically labeled versions of the drug.
Table 1: Pharmacokinetic Parameters of Orphenadrine in Humans (Single Dose)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 13.2 - 20.1 hours | [9] |
| Maximum Concentration (Cmax) | 82.8 ± 26.2 ng/mL | [3] |
| Time to Maximum Concentration (Tmax) | 3.0 ± 0.9 hours | [3] |
| Area Under the Curve (AUC0-72h) | 1565 ± 731 ng·h/mL | [3] |
| Protein Binding | ~95% | [10] |
Table 2: Orphenadrine and its Metabolites
| Compound | Molecular Weight ( g/mol ) | Metabolic Pathway |
| Orphenadrine | 269.38 | Parent Drug |
| N-Desmethylorphenadrine | 255.35 | N-Demethylation |
| N,N-Didesmethylorphenadrine | 241.32 | N,N-Didemethylation |
Experimental Protocols: Proposed Synthetic Routes for Isotopically Labeled Orphenadrine
Synthesis of Deuterated Orphenadrine (Orphenadrine-d₃)
This proposed synthesis involves the reductive amination of a suitable precursor with a deuterated methyl source. A common strategy for introducing deuterium is through the use of deuterated reagents.
Experimental Workflow:
Figure 1: Proposed workflow for the synthesis of Orphenadrine-d₃.
Protocol:
-
Reaction Setup: To a solution of N-desmethylorphenadrine (1.0 g, 3.9 mmol) in methanol (20 mL) in a round-bottom flask, add paraformaldehyde-d₂ (0.13 g, 4.3 mmol) and sodium cyanoborohydride-d₁ (0.28 g, 4.3 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL). Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford Orphenadrine-d₃.
-
Analysis: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of Carbon-13 Labeled Orphenadrine (Orphenadrine-¹³C₂)
This proposed synthesis utilizes a Williamson ether synthesis approach with a ¹³C-labeled precursor.
Experimental Workflow:
Figure 2: Proposed workflow for the synthesis of Orphenadrine-¹³C₂.
Protocol:
-
Alkoxide Formation: To a solution of (2-methylphenyl)(phenyl)methanol (0.8 g, 4.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.4 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Williamson Ether Synthesis: Add a solution of N,N-dimethyl-2-chloroethanamine-¹³C₂ hydrochloride (commercially available, 0.64 g, 4.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture. Heat the reaction to reflux and stir for 12 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Orphenadrine-¹³C₂.
-
Analysis: Characterize the final product and determine isotopic purity using ¹H NMR, ¹³C NMR, and HRMS.
Synthesis of Nitrogen-15 Labeled Orphenadrine (Orphenadrine-¹⁵N)
This proposed synthesis involves the reaction of a suitable electrophile with ¹⁵N-labeled dimethylamine, followed by further elaboration to Orphenadrine.
Experimental Workflow:
Figure 3: Proposed workflow for the synthesis of Orphenadrine-¹⁵N.
Protocol:
-
Synthesis of N,N-dimethyl-¹⁵N-ethanolamine: In a sealed tube, combine 2-chloroethanol (0.81 g, 10 mmol) with a solution of dimethylamine-¹⁵N (commercially available as a solution in a suitable solvent, e.g., 2.0 M in THF, 5.5 mL, 11 mmol). Heat the mixture to 60 °C for 24 hours. After cooling, remove the solvent under reduced pressure. The resulting crude N,N-dimethyl-¹⁵N-ethanolamine can be used in the next step without further purification.
-
Alkoxide Formation: In a separate flask, prepare the alkoxide of (2-methylphenyl)(phenyl)methanol as described in section 3.2.
-
Williamson Ether Synthesis: To the prepared alkoxide, add the crude N,N-dimethyl-¹⁵N-ethanolamine. The reaction conditions and workup would be similar to the Williamson ether synthesis described in section 3.2.
-
Purification: Purify the crude product via column chromatography to obtain Orphenadrine-¹⁵N.
-
Analysis: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and HRMS.
Metabolic and Signaling Pathways
Understanding the metabolic fate and the signaling cascades initiated by Orphenadrine is crucial for interpreting data from studies using its isotopically labeled forms.
Metabolic Pathway of Orphenadrine
The primary metabolic pathway for Orphenadrine is hepatic N-demethylation, leading to the formation of N-desmethylorphenadrine and subsequently N,N-didesmethylorphenadrine.[7][8]
Figure 4: Major metabolic pathway of Orphenadrine.
Signaling Pathways of Orphenadrine
Orphenadrine exerts its effects through antagonism of multiple receptors, primarily the histamine H1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[3][10]
Histamine H1 Receptor Antagonism:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2462736A - Preparation of n,n' dimethylethanolamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8791302B2 - Process for preparing an N,N-dialky-ethanolamine having high color stability - Google Patents [patents.google.com]
Orphenadrine and its Deuterated Analog: A Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Orphenadrine is a versatile therapeutic agent with a well-established role as a centrally acting skeletal muscle relaxant and an anti-parkinsonian drug.[1][2] Its complex pharmacological profile, characterized by a multi-target mechanism of action, has been the subject of considerable research. This technical guide provides a comprehensive overview of the pharmacological properties of orphenadrine, including its pharmacodynamics, pharmacokinetics, and metabolism. Furthermore, it explores the potential pharmacological implications of its deuterated analog, a concept rooted in the principles of kinetic isotope effects to enhance drug performance. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, comparative data, and visual representations of key pathways to facilitate further investigation and innovation.
Introduction
Orphenadrine, a derivative of diphenhydramine, has been in clinical use since 1957.[2] It is primarily prescribed as an adjunct to physical therapy and rest for the alleviation of discomfort associated with acute, painful musculoskeletal conditions.[2][3] Its therapeutic utility also extends to the management of drug-induced parkinsonism.[4][5] The efficacy of orphenadrine is attributed to its multifaceted mechanism of action, which includes anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist activities.[3][4][6] This "dirty drug" profile, while contributing to its therapeutic effects, also presents a complex interplay of actions that warrant detailed investigation.[3][4]
In recent years, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to optimize pharmacokinetic profiles.[7][8] This strategy, known as deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium.[7] The resulting carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, potentially enhancing bioavailability and extending the half-life of a drug.[9] While a deuterated stable isotope of orphenadrine, Orphenadrine-d3, is available for research purposes, comprehensive pharmacological studies on this analog are not yet prevalent in the public domain.[8] This guide will, therefore, present the established pharmacology of orphenadrine and extrapolate the potential benefits of its deuterated form based on the known principles of deuteration.
Pharmacological Profile of Orphenadrine
Pharmacodynamics
Orphenadrine exerts its therapeutic effects through interactions with multiple receptor systems in the central nervous system.[3][4]
-
Anticholinergic Activity: Orphenadrine acts as a nonselective muscarinic acetylcholine receptor (mAChR) antagonist.[4] This action is believed to contribute to its muscle relaxant properties by reducing skeletal muscle spasms through a central atropine-like effect.[3][10] In the context of Parkinson's disease, the anticholinergic effect of orphenadrine helps to counteract the increased stimulatory effects of the cholinergic system that result from dopamine deficiency in the striatum.[3][11]
-
Antihistaminic Activity: As a derivative of diphenhydramine, orphenadrine is a histamine H1 receptor antagonist.[4][6] This property contributes to its overall pharmacological profile, although its primary therapeutic effects are not attributed to this action. The antagonism of H1 receptors is known to cause sedation, a common side effect of first-generation antihistamines like orphenadrine.[4][12]
-
NMDA Receptor Antagonism: Orphenadrine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[13][14] This action is thought to contribute to its analgesic properties.[7] By blocking NMDA receptors, orphenadrine can modulate glutamatergic neurotransmission, which is involved in pain perception and muscle tone.
Pharmacokinetics
The pharmacokinetic profile of orphenadrine is characterized by good absorption and extensive metabolism.
| Parameter | Value | Reference |
| Bioavailability | 90% | [5] |
| Protein Binding | 20-95% | [5][15] |
| Metabolism | Hepatic (demethylation) | [5] |
| Half-life | 13-20 hours | [5] |
| Excretion | Renal and Biliary | [5] |
Table 1: Pharmacokinetic Parameters of Orphenadrine
Orphenadrine is readily absorbed after oral administration and is extensively metabolized in the liver, primarily through demethylation, resulting in at least eight metabolites.[5][15] The primary active metabolites are N-demethylorphenadrine and N,N-didemethylorphenadrine.[11] Elimination occurs through both renal and biliary routes.[5]
The Deuterated Analog of Orphenadrine: A Theoretical Perspective
While specific preclinical and clinical data for a deuterated analog of orphenadrine are not widely available, the principles of deuteration allow for a theoretical exploration of its potential pharmacological profile. The existence of this compound hydrochloride as a research chemical suggests the feasibility of such a molecule.[8]
The primary metabolic pathways of orphenadrine involve N-demethylation.[5][11] The substitution of hydrogen atoms with deuterium at or near the sites of metabolic attack can significantly slow down these enzymatic reactions due to the kinetic isotope effect.[9]
Potential Advantages of a Deuterated Orphenadrine Analog:
-
Improved Half-Life and Reduced Dosing Frequency: A slower rate of metabolism would likely lead to a longer elimination half-life, which could translate to a reduced dosing frequency, potentially improving patient compliance.[16]
-
Increased Bioavailability: By reducing first-pass metabolism, deuteration could lead to higher systemic exposure of the parent drug, potentially allowing for lower doses to achieve the same therapeutic effect.[9]
-
Altered Metabolite Profile: Deuteration can alter the metabolic profile of a drug, potentially reducing the formation of toxic or unwanted metabolites.[16]
It is important to emphasize that these are theoretical advantages, and comprehensive preclinical and clinical studies would be necessary to confirm the actual pharmacological profile of a deuterated orphenadrine analog.
Signaling Pathways
The multifaceted nature of orphenadrine's mechanism of action involves the modulation of distinct signaling pathways.
Caption: Orphenadrine's antagonism of the H1 receptor.
Orphenadrine acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to a Gq protein.[12] This antagonism prevents the activation of phospholipase C and the subsequent inositol triphosphate (IP3) signaling pathway, thereby blocking the cellular responses typically induced by histamine.[4][12]
Caption: Orphenadrine's antagonism of the NMDA receptor.
As an uncompetitive NMDA receptor antagonist, orphenadrine binds to the PCP site located within the receptor's ion channel.[13] This binding physically obstructs the channel, preventing the influx of calcium and sodium ions, which in turn reduces neuronal excitability and has potential neuroprotective effects against excitotoxicity.[14]
Key Experimental Protocols
[3H]MK-801 Binding Assay for NMDA Receptor Affinity
This assay is employed to determine the binding affinity of a compound to the PCP site of the NMDA receptor.
-
Materials:
-
Rat brain membranes (excluding cerebellum) from Wistar rats.
-
Tris-HCl buffer (pH 7.4).
-
[3H]MK-801 (radioligand).
-
MK-801 (unlabeled, for non-specific binding).
-
Test compound (e.g., orphenadrine).
-
Scintillation counter.
-
-
Procedure:
-
Prepare glutamate NMDA receptors from rat brain membranes in Tris-HCl buffer.
-
Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801 for 180 minutes at 25°C.
-
To determine non-specific binding, a parallel incubation is performed in the presence of 10 µM unlabeled MK-801.
-
For screening test compounds, they are typically added at a concentration of 10 µM.
-
Following incubation, the membranes are filtered and washed to separate bound from unbound radioligand.
-
The filters are then analyzed using a scintillation counter to quantify the amount of specifically bound [3H]MK-801.
-
The inhibition of [3H]MK-801 binding by the test compound is used to calculate its inhibitory constant (Ki).[11]
-
Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Antagonist Activity
This technique allows for the direct measurement of ion channel activity and is used to characterize the functional effects of NMDA receptor antagonists.
-
Materials:
-
Cultured neurons (e.g., from superior colliculus or hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Internal pipette solution (e.g., K-Gluconate based).
-
Patch clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
NMDA receptor agonists (e.g., NMDA, glutamate, glycine).
-
Test compound (e.g., orphenadrine).
-
-
Procedure:
-
Cultured neurons are plated on coverslips and placed in a recording chamber perfused with aCSF.
-
A glass micropipette filled with internal solution is guided to the surface of a neuron.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or current (current-clamp).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist glycine.
-
The test compound is then applied to the bath, and the change in the NMDA receptor-mediated current is measured to determine the inhibitory effect of the compound.
-
Parameters such as the IC50 value, onset and offset kinetics of the block can be determined.[13][16][17]
-
Conclusion
Orphenadrine's established efficacy as a muscle relaxant and anti-parkinsonian agent stems from its complex and multifaceted pharmacological profile. Its ability to antagonize muscarinic, histaminic, and NMDA receptors provides a broad spectrum of central nervous system activity. The exploration of its deuterated analog presents an exciting frontier for drug development. While specific data remains to be generated, the principles of deuteration suggest that a deuterated form of orphenadrine could offer an improved pharmacokinetic profile, potentially leading to enhanced therapeutic benefits and improved patient outcomes. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of orphenadrine and its potential analogs, and to facilitate the design of future studies in this area. Further investigation into deuterated orphenadrine is warranted to fully elucidate its pharmacological properties and clinical potential.
References
- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. SMPDB [smpdb.ca]
- 5. Orphenadrine - Wikipedia [en.wikipedia.org]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist activity: Significance and symbolism [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mims.com [mims.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Core Principles of Utilizing Deuterium-Labeled Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of deuterium-labeled standards in mass spectrometry. It is designed to serve as a technical resource for professionals in research and drug development who employ quantitative mass spectrometry techniques.
Introduction to Stable Isotope Labeling and Deuterium Standards
In the realm of quantitative mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is a cornerstone for achieving accurate and reproducible results.[1][2] Among the various stable isotopes, deuterium (²H or D), a non-radioactive isotope of hydrogen, is widely utilized for labeling internal standards.[3] These deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium.[4] This substitution results in an increase in the molecular mass of the compound while maintaining virtually identical chemical properties to the unlabeled analyte.[4][5] This key characteristic allows for their use as ideal internal standards in a variety of mass spectrometric analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[6]
The primary function of a deuterium-labeled internal standard is to correct for variability throughout the analytical workflow.[7] This includes variations in sample preparation, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[8] By adding a known amount of the deuterated standard to a sample at the earliest stage, it experiences the same processing and analysis conditions as the endogenous analyte.[2][8] Since the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals can be used to accurately quantify the analyte, effectively normalizing for any sources of error.[9]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the fundamental technique that leverages deuterium-labeled standards for precise quantification. The core principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry.
The underlying assumption is that the labeled and unlabeled compounds behave identically during sample preparation and analysis, meaning any loss or variation will affect both compounds equally.[5] The mass spectrometer distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision.[9]
Below is a diagram illustrating the general workflow of an Isotope Dilution Mass Spectrometry experiment.
Key Considerations for Using Deuterium-Labeled Standards
While deuterium-labeled standards are powerful tools, several factors must be carefully considered to ensure the integrity and accuracy of the quantitative data.
Isotopic Purity and Chemical Purity
The isotopic purity of a deuterated standard is a critical parameter. It is essential that the standard be substantially free of the unlabeled analyte.[1] The presence of unlabeled species in the internal standard can lead to an overestimation of the analyte concentration, particularly at low levels.[5] Ideally, the proportion of the unlabeled molecule should be less than 2%.[5] Similarly, the chemical purity of the standard must be high to avoid interference from other compounds.
Position of the Deuterium Label
The location of the deuterium atoms within the molecule is of paramount importance. The labels must be placed in positions that are chemically stable and do not undergo exchange with protons from the solvent or matrix.[1] Deuterium atoms should not be placed on heteroatoms like oxygen or nitrogen, as they are prone to exchange.[1] Furthermore, deuterium atoms on carbons adjacent to carbonyl groups can sometimes be susceptible to exchange under certain pH conditions.[1] The use of ¹³C or ¹⁵N isotopes can circumvent the issue of exchange, but deuterium labeling is often more cost-effective.[1]
The Deuterium Isotope Effect
The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of the molecule, a phenomenon known as the deuterium isotope effect.[10] This can manifest as a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart in reversed-phase chromatography.[10]
This chromatographic separation can compromise the fundamental assumption of co-elution, which is crucial for the internal standard to effectively compensate for matrix effects. If the analyte and the internal standard elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[11] The magnitude of the isotope effect is influenced by the number of deuterium atoms and their position in the molecule.[12] Minimizing the number of deuterium atoms to what is necessary for mass resolution can help reduce this effect.[5][12]
The following diagram illustrates the ideal co-elution and the potential impact of the deuterium isotope effect on chromatographic separation.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of deuterium-labeled standards.
Table 1: Typical Isotope Effects Observed in Chromatography
| Parameter | Observation | Magnitude | Reference |
| Retention Time Shift (UPLC) | Deuterated peptides elute earlier | ~3 seconds | [10] |
| Retention Time Shift (CZE) | Minimal shift observed | ~0.1 seconds | [10] |
| Binding Energy Difference | Explains retention behavior | 0.12 - 0.19 kcal/mol | [13][14] |
| Extraction Recovery Difference | Can be significant | Up to 35% |
Table 2: Key Specifications for Deuterium-Labeled Standards
| Specification | Recommended Value | Rationale | Reference |
| Isotopic Purity | >98% | Minimize interference from unlabeled analyte | [5] |
| Chemical Purity | >98% | Avoid interference from other impurities | [8] |
| Mass Shift | ≥ 3 Da | Clear mass separation from the analyte | [8] |
| Label Stability | Placed on non-exchangeable positions | Prevent loss of deuterium during analysis | [1] |
Experimental Protocols
While specific protocols are highly dependent on the analyte and matrix, the following provides a generalized methodology for quantitative analysis using deuterium-labeled standards with LC-MS/MS.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare concentrated stock solutions of both the unlabeled analyte and the deuterium-labeled internal standard in a suitable organic solvent.
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying known concentrations of the analyte. A constant, known concentration of the deuterium-labeled internal standard is added to each calibration standard.
-
Quality Controls (QCs): Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix to assess the accuracy and precision of the method.
Sample Preparation
-
Spiking: Add a precise volume of the deuterium-labeled internal standard working solution to all unknown samples, calibration standards, and QC samples.
-
Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components and isolate the analyte and internal standard.
-
Reconstitution: Evaporate the extracted solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatography: Inject the prepared samples onto an appropriate LC column. Develop a chromatographic method that provides good separation of the analyte from potential interferences. Ideally, the analyte and the deuterated internal standard should co-elute.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[15] Select specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure high selectivity and sensitivity.[15]
Data Analysis
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the analyte and the internal standard in all samples.
-
Calibration Curve Construction: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to generate a calibration curve.
-
Quantification of Unknowns: Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte.
Synthesis of Deuterium-Labeled Compounds
The production of high-quality deuterium-labeled standards requires precise and controlled chemical synthesis. Several methods are commonly employed:
-
Catalytic Exchange: This method involves the exchange of hydrogen atoms with deuterium under catalytic conditions, often using D₂ gas or D₂O.[3][4]
-
Reductive Deuteration: This technique utilizes deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium into the molecule.[4]
-
Biosynthetic Incorporation: In some cases, microorganisms can be cultured in media containing deuterated substrates to produce deuterated biomolecules like amino acids.[4]
-
Custom Synthetic Routes: For complex molecules, multi-step custom syntheses are often required, utilizing deuterated building blocks.[1][4]
The choice of synthetic route depends on the desired location of the deuterium labels and the complexity of the target molecule. Following synthesis, rigorous purification and characterization using techniques like NMR and mass spectrometry are essential to confirm the isotopic and chemical purity of the standard.[4]
Conclusion
Deuterium-labeled standards are indispensable tools in modern mass spectrometry for achieving accurate and reliable quantification. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of various sources of error. However, a thorough understanding of the underlying principles, including potential pitfalls like the deuterium isotope effect and the importance of label stability, is crucial for their successful implementation. By carefully considering the factors outlined in this guide, researchers and scientists can confidently employ deuterium-labeled standards to generate high-quality quantitative data in their drug development and research endeavors.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. ukisotope.com [ukisotope.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Orphenadrine in Human Plasma using Orphenadrine-d3
Introduction
Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to treat muscle spasms and pain. Accurate and reliable quantification of orphenadrine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of orphenadrine in human plasma. The use of a stable isotope-labeled internal standard, Orphenadrine-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The method is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting.
Materials and Methods
Materials and Reagents
-
Analytes: Orphenadrine citrate, this compound hydrochloride (internal standard, IS)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Water (deionized, 18.2 MΩ·cm)
-
Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.
-
Solid-Phase Extraction (SPE): Oasis HLB (30 mg, 1 cc) cartridges.
Instrumentation
-
LC System: An HPLC system capable of delivering accurate gradients, such as a Shimadzu or Waters system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as an MDS SCIEX API 4000, equipped with a TurboIonspray interface.
-
Data System: Analyst software (version 1.4.1 or later) for data acquisition and processing.
Preparation of Standard Solutions
-
Stock Solutions: Prepare primary stock solutions of orphenadrine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the orphenadrine stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution (50 ng/mL) to all samples except for the blank matrix samples.
-
Acidification: Add 100 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of mobile phase (Acetonitrile: 5mM Ammonium Formate, pH 3.5; 80:20, v/v).
-
Transfer: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Purospher STAR RP-18e, 55 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 5mM Ammonium Formate (pH 3.5 with formic acid) (80:20, v/v) |
| Flow Rate | 0.80 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source | TurboIonspray |
| Source Temperature | 450°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 10 psi |
| Collision Gas (CAD) | 4 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| MRM Transitions | Orphenadrine: 270.2 → 181.1, This compound: 273.2 → 181.1 |
| Dwell Time | 200 ms |
Experimental Workflow and Validation
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the key validation parameters assessed for this method.
Caption: Experimental workflow for Orphenadrine quantification.
Caption: Key parameters for bioanalytical method validation.
Results and Discussion
The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of orphenadrine in human plasma.
Linearity and Sensitivity
The method exhibited excellent linearity over the concentration range of 0.20 to 200.82 ng/mL. The calibration curve was constructed by plotting the peak area ratio of orphenadrine to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Result |
| Calibration Range | 0.20 - 200.82 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Weighted Linear (1/x²) |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL |
The LLOQ was established at 0.20 ng/mL, with a signal-to-noise ratio greater than 10, demonstrating sufficient sensitivity for pharmacokinetic studies.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high concentrations.
Intra-Day (Within-Run) Accuracy & Precision
| QC Level (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.20 (LLOQ) | 0.21 | 105.0 | 7.8 |
| 0.58 (Low) | 0.55 | 94.8 | 5.1 |
| 80.35 (Medium) | 78.92 | 98.2 | 3.4 |
| 160.70 (High) | 155.84 | 97.0 | 2.9 |
Inter-Day (Between-Run) Accuracy & Precision
| QC Level (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.20 (LLOQ) | 0.20 | 100.0 | 8.5 |
| 0.58 (Low) | 0.56 | 96.6 | 6.2 |
| 80.35 (Medium) | 81.25 | 101.1 | 4.1 |
| 160.70 (High) | 158.93 | 98.9 | 3.7 |
The results demonstrate that the method is both accurate and precise, with accuracy values within 85-115% (90-110% for non-LLOQ) and precision (%CV) values below 15%.
Recovery and Matrix Effect
The extraction recovery of orphenadrine and the internal standard was consistent and reproducible. The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or IS.
| Parameter | Orphenadrine (%) | This compound (%) |
| Extraction Recovery | 85.4 ± 4.2 | 88.1 ± 3.9 |
| Matrix Effect | Negligible | Negligible |
The high recovery and absence of a significant matrix effect indicate that the solid-phase extraction protocol is efficient and the method is robust for analyzing plasma samples.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of orphenadrine in human plasma. The method utilizes a stable isotope-labeled internal standard and solid-phase extraction for sample clean-up, providing high sensitivity, specificity, and throughput. The validation results confirm that the method is linear, accurate, precise, and free from significant matrix effects, making it highly suitable for conducting pharmacokinetic and bioequivalence studies in clinical and pharmaceutical research.
Application Note: High-Throughput Analysis of Orphenadrine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of orphenadrine in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Orphenadrine-d3 is employed as the stable isotope-labeled internal standard to ensure high accuracy and precision.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The linear range of the assay is established to be between 1 and 200 ng/mL.[3][4]
Introduction
Orphenadrine is an anticholinergic and antihistaminic agent used primarily to treat muscle spasms and to alleviate symptoms of Parkinson's disease.[5] Accurate and reliable quantification of orphenadrine in human plasma is crucial for clinical and research purposes. This protocol describes a validated LC-MS/MS method for the determination of orphenadrine, which is designed to be both sensitive and efficient. The use of this compound as an internal standard corrects for matrix effects and variations in sample processing, leading to improved data quality.[1][2]
Experimental
Materials and Reagents
-
Orphenadrine hydrochloride (≥98.0%)
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (with anticoagulant)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[6]
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Individually weigh and dissolve orphenadrine and this compound in methanol to obtain stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the orphenadrine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow frozen human plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 reversed-phase column.[6] A gradient elution is employed to ensure good peak shape and separation from endogenous plasma components. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for both orphenadrine and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 2.5 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 600 L/hr |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Orphenadrine | 270.3 | 181.0[6] | 0.1 |
| This compound | 273.3 | 181.0 | 0.1 |
Results and Discussion
The described method provides excellent linearity, accuracy, and precision for the quantification of orphenadrine in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for any variability in sample preparation and instrument response.
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Workflow Diagram
Caption: Workflow for the analysis of orphenadrine in human plasma.
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and efficient tool for the quantitative analysis of orphenadrine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this protocol well-suited for high-throughput applications in a research or clinical setting.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Orphenadrine-d3 in Pharmacokinetic Studies of Orphenadrine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to alleviate pain and discomfort from musculoskeletal conditions.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The use of stable isotope-labeled internal standards, such as Orphenadrine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitation.[2]
This compound is a deuterated analog of Orphenadrine, where three hydrogen atoms have been replaced with deuterium.[3] This labeling imparts a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This co-elution and similar behavior during sample preparation and ionization compensate for matrix effects and procedural variability, leading to enhanced accuracy and precision in pharmacokinetic analyses.[4] These application notes provide a comprehensive overview and representative protocols for the use of this compound in the pharmacokinetic analysis of Orphenadrine.
Key Advantages of Using this compound as an Internal Standard
-
Improved Accuracy and Precision: this compound closely mimics the behavior of Orphenadrine during extraction, chromatography, and ionization, effectively correcting for variations.[4]
-
Compensation for Matrix Effects: Co-elution of the analyte and the deuterated internal standard helps to mitigate the impact of ion suppression or enhancement from endogenous components in the biological matrix.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to minor variations in experimental conditions.
Pharmacokinetic Parameters of Orphenadrine
The following table summarizes key pharmacokinetic parameters of Orphenadrine, which are essential for the design and interpretation of pharmacokinetic studies.
| Parameter | Value | Reference |
| Bioavailability | ~90% | [1] |
| Protein Binding | 95% | [1] |
| Elimination Half-Life | 13–20 hours | [1][5] |
| Time to Peak Concentration (Tmax) | 3.0 ± 0.9 hours | [6] |
| Peak Plasma Concentration (Cmax) | 82.8 ± 26.2 ng/mL | [6] |
| Area Under the Curve (AUC0-72) | 1565 ± 731 ng·h/mL | [6] |
| Metabolism | Hepatic, primarily via N-demethylation | [1][5] |
| Excretion | Primarily renal | [5] |
Orphenadrine Metabolism
Orphenadrine is extensively metabolized in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of active metabolites. Understanding these pathways is critical for a complete pharmacokinetic assessment.
Metabolic pathway of Orphenadrine.
Representative Experimental Protocol
The following is a representative protocol for the quantification of Orphenadrine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is synthesized from established methods for Orphenadrine analysis and best practices for the use of deuterated internal standards.
Materials and Reagents
-
Orphenadrine analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Orphenadrine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Orphenadrine stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, QC samples, and unknown study samples.
-
Pipette 100 µL of plasma into the labeled tubes.
-
Spike with the appropriate working standard solutions of Orphenadrine (for calibration curve and QCs) or 50% methanol (for unknown samples).
-
Add 10 µL of the this compound internal standard working solution to all tubes.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Bioanalytical workflow for Orphenadrine.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Orphenadrine: m/z 270.2 → 181.1this compound: m/z 273.2 → 181.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temp. | 500°C |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over the range of 1-200 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term) |
Data Presentation
The following tables present representative data from a bioanalytical method validation and a pharmacokinetic study.
Method Validation Summary
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (150 ng/mL) |
| Intra-day Precision (%CV) | < 20% | < 15% | < 15% | < 15% |
| Intra-day Accuracy (%) | 80-120% | 85-115% | 85-115% | 85-115% |
| Inter-day Precision (%CV) | < 20% | < 15% | < 15% | < 15% |
| Inter-day Accuracy (%) | 80-120% | 85-115% | 85-115% | 85-115% |
Pharmacokinetic Results from a Representative Study
The table below shows pharmacokinetic parameters obtained from a study in healthy volunteers following a single oral dose of Orphenadrine.
| Subject ID | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| 1 | 85.2 | 3.0 | 1620 | 24.5 |
| 2 | 79.8 | 2.5 | 1510 | 26.1 |
| 3 | 91.5 | 3.5 | 1750 | 25.3 |
| 4 | 75.3 | 3.0 | 1480 | 27.0 |
| Mean | 82.9 | 3.0 | 1590 | 25.7 |
| SD | 6.8 | 0.4 | 118 | 1.0 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Orphenadrine in biological matrices for pharmacokinetic studies. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The implementation of such validated methods is essential for generating high-quality data to support regulatory submissions and to advance our understanding of the clinical pharmacology of Orphenadrine.
References
- 1. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orphenadrine Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine is a skeletal muscle relaxant and analgesic that is widely used in the treatment of muscle spasms and pain. Accurate and reliable quantification of orphenadrine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document provides detailed application notes and protocols for the sample preparation of orphenadrine in various biological matrices, including plasma, urine, and hair, prior to chromatographic analysis. The described methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following tables summarize the quantitative data for the different sample preparation techniques for orphenadrine analysis in plasma and urine.
Table 1: Quantitative Performance of Sample Preparation Techniques for Orphenadrine in Plasma
| Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| LLE | - | 1 | - | - | [1] |
| SPE | >96.0 | - | 30 | 30-1000 | [2] |
| PPT | Satisfactory | - | - | 1-200 | [2] |
Table 2: Quantitative Performance of Sample Preparation Techniques for Orphenadrine in Urine
| Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LLE | - | 1 | - | [1] |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Plasma and Urine
This protocol is a general procedure based on established methods for orphenadrine extraction.[1]
Materials:
-
Biological matrix (plasma or urine)
-
Isopentane
-
Internal Standard (e.g., Diphenhydramine)
-
Alkaline solution (e.g., 1M Sodium Hydroxide)
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Protocol:
-
Pipette 1 mL of the biological sample (plasma or urine) into a centrifuge tube.
-
Add the internal standard.
-
Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.
-
Add 5 mL of isopentane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Figure 1. LLE Workflow
Solid-Phase Extraction (SPE) for Plasma
This protocol is based on a validated method for orphenadrine extraction from plasma using cyanopropyl cartridges.[2]
Materials:
-
Plasma sample
-
Cyanopropyl SPE cartridges
-
Internal Standard
-
Methanol (for conditioning)
-
Aqueous buffer (e.g., phosphate buffer, for equilibration)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., methanol with 2% ammonia)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Conditioning: Condition the cyanopropyl SPE cartridge by passing 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of aqueous buffer.
-
Loading: Mix 1 mL of plasma with the internal standard and load it onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of the wash solvent to remove interferences.
-
Elution: Elute the orphenadrine and internal standard with 2 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Figure 2. SPE Workflow
Protein Precipitation (PPT) for Plasma
This is a general and rapid method for the removal of proteins from plasma samples.[2]
Materials:
-
Plasma sample
-
Acetonitrile (ice-cold)
-
Internal Standard
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Syringe filters (optional)
Protocol:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 600 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for analysis or evaporated and reconstituted if further concentration is needed. If necessary, filter the supernatant through a 0.22 µm syringe filter before injection.
References
Application Note: Therapeutic Drug Monitoring of Orphenadrine using Orphenadrine-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of Orphenadrine in human plasma for therapeutic drug monitoring (TDM). The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Orphenadrine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1][2][3] The use of a deuterated internal standard is crucial for compensating for variability in sample preparation and matrix effects during analysis.[1][2] This method involves a simple protein precipitation step for sample clean-up, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The validated method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for routine clinical use.
Introduction
Orphenadrine is a skeletal muscle relaxant with anticholinergic and antihistaminic properties, used to alleviate pain and discomfort from musculoskeletal conditions.[4][5][6] Therapeutic drug monitoring of Orphenadrine is essential to optimize dosage, ensure efficacy, and minimize the risk of adverse effects, which can include tachycardia, confusion, and urinary retention.[4][7]
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS assays.[2] this compound is chemically and physically almost identical to Orphenadrine, ensuring it co-elutes and experiences similar ionization efficiency, thereby correcting for any variations during the analytical process.[2][8] This application note provides a detailed protocol for the determination of Orphenadrine in plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Orphenadrine citrate (Reference Standard)
-
This compound hydrochloride (Internal Standard)[9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Stock and Working Solutions
-
Orphenadrine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Orphenadrine citrate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.
-
Orphenadrine Working Standards: Prepare a series of working standards by serially diluting the Orphenadrine stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
A simple protein precipitation method is employed for sample preparation.[10][11]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding tubes.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 80% B in 2 min, hold for 1 min, return to 20% B in 0.5 min, and re-equilibrate for 1.5 min. |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Orphenadrine: 270.2 → 181.1 (Quantifier), 270.2 → 91.1 (Qualifier) This compound: 273.2 → 184.1 |
| Dwell Time | 150 ms |
| Ion Source Temperature | 550 °C |
| Ion Spray Voltage | 5500 V |
Results and Discussion
The developed LC-MS/MS method was validated according to regulatory guidelines.
Linearity
The method was found to be linear over the concentration range of 1-200 ng/mL for Orphenadrine in human plasma.[10][11] The calibration curve, constructed by plotting the peak area ratio of Orphenadrine to this compound against the nominal concentration, had a correlation coefficient (r²) greater than 0.99.[10][11]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Orphenadrine | 1 - 200 | > 0.99 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision (expressed as coefficient of variation, CV%) was within 6.1%, and the accuracy (expressed as relative error, RE%) was within ±15%.[10][11]
| QC Level | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (RE %) |
| Low | 5 | 4.2 | 6.1 | -5.5 |
| Medium | 50 | 2.5 | 3.8 | 2.3 |
| High | 150 | 1.8 | 2.9 | -1.7 |
Recovery
The extraction recovery of Orphenadrine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC concentrations. The recovery of the internal standard was also assessed.
| QC Level | Concentration (ng/mL) | Orphenadrine Recovery (%) | This compound Recovery (%) |
| Low | 5 | 92.5 | 95.1 |
| Medium | 50 | 94.1 | 96.2 |
| High | 150 | 93.8 | 95.8 |
Stability
The stability of Orphenadrine in plasma was evaluated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C. The results indicated that Orphenadrine is stable under these conditions, with deviations within ±15% of the nominal concentrations.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Orphenadrine in human plasma for therapeutic drug monitoring. The use of this compound as an internal standard ensures the accuracy and precision of the results. The method has been validated and demonstrated to have excellent performance characteristics, making it suitable for routine clinical applications to aid in the optimization of Orphenadrine therapy.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. drugs.com [drugs.com]
- 5. mims.com [mims.com]
- 6. Orphenadrine (Norflex) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. mims.com [mims.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Orphenadrine in Human Urine by UPLC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a sensitive, selective, and rapid UPLC-MS/MS method for the quantitative analysis of orphenadrine in human urine. The use of a stable isotope-labeled internal standard, orphenadrine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation is a straightforward "dilute-and-shoot" approach, minimizing sample handling and analysis time. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction
Orphenadrine is a skeletal muscle relaxant and analgesic. Monitoring its concentration in urine is crucial for assessing patient compliance, managing dosage, and in forensic investigations. This application note describes a robust UPLC-MS/MS method for the reliable quantification of orphenadrine in human urine, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Orphenadrine and this compound standards were of high purity (≥98%).
-
LC-MS grade methanol, acetonitrile, and water were used.
-
Formic acid (reagent grade).
-
Human urine was sourced from drug-free volunteers.
Instrumentation
-
UPLC System: A high-performance ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Value |
| UPLC | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Compound |
| Orphenadrine | |
| This compound |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Orphenadrine | 5 - 1000 | 0.998 |
Table 3: Precision and Accuracy (Representative Data)
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| 15 | 4.2 | 5.1 | 102.5 |
| 250 | 3.1 | 4.5 | 98.7 |
| 750 | 2.8 | 3.9 | 101.2 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Orphenadrine | 1.5 | 5.0 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of orphenadrine in urine.
Caption: Simplified metabolic pathway of orphenadrine.
Conclusion
The described UPLC-MS/MS method provides a reliable and efficient means for the quantitative determination of orphenadrine in human urine. The simple "dilute-and-shoot" sample preparation protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and forensic settings.
Application Note: High-Throughput Bioanalytical Assay for Orphenadrine Using LC-MS/MS
Introduction
Orphenadrine is a muscarinic antagonist and skeletal muscle relaxant used to alleviate pain from muscle spasms and to manage drug-induced parkinsonism.[1] It functions through a variety of mechanisms, including antagonism of histamine H1 and NMDA receptors, as well as inhibition of the norepinephrine transporter.[1][2] High-throughput screening (HTS) assays are crucial for the rapid quantification of Orphenadrine in biological matrices during drug discovery, development, and clinical trials. This application note details a robust and sensitive LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the high-throughput analysis of Orphenadrine, utilizing its deuterated analog, Orphenadrine-d3, as an internal standard (IS) to ensure accuracy and precision.
Principle
This method employs protein precipitation for rapid sample cleanup, followed by reversed-phase liquid chromatography for the separation of Orphenadrine and its internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, compensates for variability in sample preparation and matrix effects, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Orphenadrine citrate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., heparin)[3]
Preparation of Stock and Working Solutions
-
Orphenadrine Stock Solution (1 mg/mL): Accurately weigh and dissolve Orphenadrine citrate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Orphenadrine stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to the desired concentration.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.
-
Vortex the tubes for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is performed using a reversed-phase C18 column with a gradient elution of mobile phases A (water with 0.1% formic acid and 6 mM ammonium formate) and B (acetonitrile).[4] The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
Data Presentation
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent[5] |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[4] |
| Mobile Phase A | 6 mM Ammonium Formate with 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 2: Mass Transition Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Orphenadrine | 270.3 | 181.0 |
| This compound | 273.3 | 181.0 |
Table 3: Assay Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99)[4][5] |
| Intra-day Precision (%CV) | < 15%[5] |
| Inter-day Precision (%CV) | < 15%[5] |
| Accuracy (% Recovery) | 85 - 115%[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
Caption: High-throughput screening workflow for Orphenadrine analysis.
References
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Orphenadrine-d3 as an Internal Standard for Clinical Trial Sample Analysis
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Orphenadrine in human plasma samples from clinical trials. The methodology utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Orphenadrine-d3 serving as the internal standard (IS) to ensure accuracy and precision. The inclusion of a stable isotope-labeled internal standard like this compound is critical in bioanalytical assays to compensate for variability during sample preparation and analysis. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Orphenadrine.
Introduction
Orphenadrine is a skeletal muscle relaxant used to treat muscle spasms and associated pain. Accurate quantification of Orphenadrine in biological matrices is essential for pharmacokinetic profiling, dose-response assessments, and bioequivalence studies in clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization efficiency, which corrects for potential matrix effects and variations in sample processing. This document outlines a fully validated LC-MS/MS method for the determination of Orphenadrine in human plasma.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate Orphenadrine and this compound from the plasma matrix.
Materials:
-
Human plasma samples
-
Orphenadrine and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH), 0.1 M
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a clean centrifuge tube.
-
Add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 25 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex mix for 30 seconds.
-
Add 1 mL of MTBE, cap the tube, and vortex for 3 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Acetate (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| - Orphenadrine | Q1: 270.2 m/z -> Q3: 183.2 m/z |
| - this compound (IS) | Q1: 273.2 m/z -> Q3: 186.2 m/z |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Turbo Gas (Gas 2) | 50 psi |
Method Validation Summary
The described method has been rigorously validated according to international guidelines. The following tables summarize the key validation parameters.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Orphenadrine | 0.2 - 200 | > 0.99 |
Table 4: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.6 | < 15 | < 15 | 85 - 115 |
| Medium QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 160 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Recovery (%) | Matrix Effect (%) |
| Orphenadrine | Low | > 85 | 90 - 110 |
| Orphenadrine | High | > 85 | 90 - 110 |
| This compound | - | > 85 | 90 - 110 |
Visualizations
Caption: Workflow for the bioanalysis of Orphenadrine in human plasma.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard is sensitive, specific, and robust for the quantification of Orphenadrine in human plasma. This method meets the regulatory requirements for bioanalytical method validation and is suitable for application in clinical trial settings for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring the generation of high-quality data for critical drug development decisions.
GC-MS Method for the Determination of Orphenadrine Using Orphenadrine-d3
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative determination of orphenadrine in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS) with orphenadrine-d3 as an internal standard. The method is sensitive, specific, and suitable for pharmacokinetic studies, toxicological screening, and clinical monitoring.
Introduction
Orphenadrine is a skeletal muscle relaxant and antihistamine used to treat muscle spasms and pain. Accurate and reliable quantification of orphenadrine in biological samples is crucial for understanding its pharmacokinetics and for clinical and forensic toxicology. This application note describes a robust GC-MS method that employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Orphenadrine citrate (reference standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (GC grade)
-
Deionized water
-
Biological matrix (e.g., human plasma, urine)
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Alkalinization: Add 200 µL of 1 M Sodium Hydroxide (NaOH) to each tube to adjust the pH to approximately 9-10. Vortex for 30 seconds.
-
Extraction: Add 5 mL of ethyl acetate to each tube. Cap and vortex for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial with a micro-insert for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to be Monitored (Example):
-
Orphenadrine: m/z 58, 182, 269
-
This compound: m/z 61, 185, 272
-
Note: The selection of quantifier and qualifier ions should be based on their specificity and abundance.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 10% | < 15% | 85 - 115% |
| Medium QC | 50 | < 10% | < 15% | 85 - 115% |
| High QC | 400 | < 10% | < 15% | 85 - 115% |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Extraction Recovery | > 85% |
Visualization
Caption: Workflow for the GC-MS determination of Orphenadrine.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Orphenadrine Bioanalysis with Orphenadrine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Orphenadrine using its deuterated internal standard, Orphenadrine-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Orphenadrine bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample (e.g., plasma, urine). This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Orphenadrine. Phospholipids are a major contributor to matrix effects in bioanalysis using LC-MS/MS with electrospray ionization (ESI).
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes with Orphenadrine and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and reliable results.
Q3: What are the common signs of significant matrix effects in my Orphenadrine analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
High variability in the this compound peak area across different samples.
-
Inconsistent analyte recovery.
-
Non-linear calibration curves.
-
Peak shape distortion for Orphenadrine or this compound.
Q4: Which sample preparation technique is best for minimizing matrix effects for Orphenadrine?
A4: The choice of sample preparation method significantly impacts the extent of matrix effects. While protein precipitation is a simple and common technique, it may not effectively remove phospholipids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts. HybridSPE, which combines precipitation with phospholipid removal, can also be highly effective. The optimal method should be determined during method development by comparing the matrix factor across different techniques.
Troubleshooting Guide
Issue 1: High Variability in this compound Internal Standard Response
Symptoms:
-
The peak area of this compound is inconsistent across calibration standards, QCs, and unknown samples.
-
The coefficient of variation (%CV) of the IS response is greater than 15%.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample extraction procedure for consistency. Ensure accurate and precise pipetting of the sample, internal standard, and all reagents. |
| Matrix Effects | Different lots of biological matrix can have varying levels of interfering substances. Evaluate the matrix effect using multiple sources of blank matrix. Consider a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE). |
| Instrument Instability | Check the LC-MS/MS system for leaks, detector sensitivity drift, or inconsistent spray in the ion source. Run system suitability tests to ensure stable performance. |
| Pipetting Errors | Verify the accuracy and precision of all pipettes used for dispensing the internal standard and sample. |
Issue 2: Poor Reproducibility of Orphenadrine QC Samples
Symptoms:
-
QC sample concentrations are frequently outside the acceptance criteria (e.g., ±15% of the nominal value).
-
High %CV for replicate QC samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Uncompensated Matrix Effects | The matrix effect may be highly variable between different samples, and this compound may not be perfectly tracking the analyte. |
| Action: Re-evaluate the sample preparation method to improve the removal of interfering components. Optimize chromatographic conditions to separate Orphenadrine from the ion suppression/enhancement zone. | |
| Analyte Instability | Orphenadrine may be degrading in the processed samples. |
| Action: Investigate the stability of Orphenadrine in the autosampler and under the storage conditions used. | |
| Cross-Contamination | Carryover from high-concentration samples to subsequent injections. |
| Action: Optimize the autosampler wash procedure. Inject a blank sample after the highest calibrator to assess carryover. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
A syringe pump delivers a constant flow of a solution containing Orphenadrine and this compound.
-
This flow is introduced into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer ion source.
-
-
Procedure:
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of Orphenadrine and this compound.
-
-
Data Interpretation:
-
A stable, flat baseline is expected if no matrix components are eluting.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
The goal is to have the Orphenadrine peak elute in a region with no significant ion suppression or enhancement.
-
Visualization of Post-Column Infusion Workflow:
Caption: Workflow for post-column infusion experiment.
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Orphenadrine and this compound in reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with Orphenadrine and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with Orphenadrine and this compound before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Orphenadrine) / (MF of this compound)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte | Mean Matrix Factor (MF) | IS-Normalized MF | Mean Recovery (%) |
| Protein Precipitation | Orphenadrine | 0.75 | 1.02 | 95 |
| This compound | 0.73 | 96 | ||
| Liquid-Liquid Extraction | Orphenadrine | 0.92 | 1.01 | 85 |
| This compound | 0.91 | 86 | ||
| Solid-Phase Extraction | Orphenadrine | 0.98 | 1.00 | 92 |
| This compound | 0.98 | 93 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting matrix effects in Orphenadrine bioanalysis.
Caption: A logical workflow for troubleshooting matrix effects.
Overcoming challenges in the synthesis of high-purity Orphenadrine-d3
Welcome to the technical support center for the synthesis of high-purity Orphenadrine-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound involves the O-alkylation of a deuterated precursor, N,N-di(methyl-d3)ethanolamine, with 2-methylbenzhydryl chloride. This method allows for the precise introduction of the deuterium labels at the N,N-dimethyl group.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, stoichiometry of reactants, and the choice of base and solvent. Maintaining an inert atmosphere (e.g., using nitrogen or argon) is also crucial to prevent side reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is highly recommended.
Q3: How can I assess the isotopic purity of my this compound sample?
A3: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic purity. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated isotopic peaks, allowing for the calculation of isotopic enrichment. 1H NMR can be used to observe the disappearance of the N-methyl proton signals, while 2H NMR can directly detect the deuterium signal.
Q4: What are the common impurities I might encounter?
A4: Common impurities include unreacted starting materials (N,N-di(methyl-d3)ethanolamine and 2-methylbenzhydryl chloride), over-alkylation products (quaternary ammonium salts), and byproducts from side reactions, such as the elimination product 2-methyl-1,1-diphenylpropene.[]
Q5: What is the typical yield and purity I can expect for the synthesis of this compound?
A5: While yields can vary depending on the specific reaction conditions and scale, a well-optimized synthesis can be expected to produce this compound with a chemical purity of >98% and an isotopic purity of >99% atom D. The overall yield is typically in the range of 60-80%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Degradation of starting materials or product. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for the alkylation step, a temperature of 60-80 °C is often suitable. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use fresh, high-purity starting materials and ensure anhydrous conditions. |
| Incomplete Deuteration | - Incomplete deuteration of the starting N,N-dimethylethanolamine. - Hydrogen-deuterium exchange during workup or purification. | - Ensure the deuterated starting material has high isotopic purity before use. - Use deuterated solvents for workup and purification where possible and avoid acidic conditions that might facilitate H/D exchange. |
| Formation of Quaternary Ammonium Salt Byproduct | - Over-alkylation of the tertiary amine product. - Use of excess alkylating agent. | - Use a stoichiometric amount or a slight excess of N,N-di(methyl-d3)ethanolamine relative to 2-methylbenzhydryl chloride. - Add the alkylating agent slowly to the reaction mixture. |
| Presence of Elimination Byproduct | - Use of a strong, non-hindered base. - High reaction temperatures. | - Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). - Maintain the reaction temperature at the optimal level and avoid excessive heating. |
| Difficulty in Purification | - Co-elution of impurities with the product during chromatography. - Product instability on silica gel. | - Optimize the mobile phase for column chromatography; a gradient elution of ethyl acetate in hexanes with a small percentage of triethylamine can be effective for purifying tertiary amines on silica gel. - Consider using a different stationary phase, such as alumina, or alternative purification methods like crystallization. |
Experimental Protocols
Synthesis of N,N-di(methyl-d3)ethanolamine
This protocol describes the synthesis of the deuterated starting material.
-
Reaction Setup: To a solution of ethanolamine (1.0 eq) in methanol, add paraformaldehyde-d2 (excess, ~5.0 eq).
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH4, 3.0 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain N,N-di(methyl-d3)ethanolamine.
Synthesis of this compound
This protocol details the final alkylation step.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N,N-di(methyl-d3)ethanolamine (1.1 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add a solution of 2-methylbenzhydryl chloride (1.0 eq) in anhydrous acetonitrile dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient with 1% triethylamine) to afford high-purity this compound.
Data Presentation
Table 1: Summary of Analytical Data for High-Purity this compound
| Parameter | Expected Value | Analytical Method |
| Chemical Purity | > 98% | HPLC, 1H NMR |
| Isotopic Purity | > 99% atom D | HRMS, 2H NMR |
| ¹H NMR | Conforms to structure, absence of N-CH₃ signals | 400 MHz NMR |
| ¹³C NMR | Conforms to structure | 100 MHz NMR |
| Mass Spectrum (ESI+) | m/z [M+H]⁺ = 273.2 | HRMS |
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
Stability of Orphenadrine-d3 in various biological samples and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Orphenadrine-d3 in various biological samples. Accurate quantification of this internal standard is critical for reliable results in pharmacokinetic and bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterium-labeled version of Orphenadrine, commonly used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its stability is crucial because any degradation of the internal standard can lead to inaccurate quantification of the target analyte (Orphenadrine), compromising the validity of study results.
Q2: What are the general recommendations for storing biological samples containing this compound?
While specific stability data for this compound is not extensively published, general best practices for analyte stability in biological matrices should be followed. For long-term storage, it is recommended to keep plasma, serum, and urine samples frozen at -20°C or ideally at -80°C to minimize degradation.[2][3][4][5] Short-term storage (up to 24 hours) of urine samples is acceptable at 4°C.[6]
Q3: How many freeze-thaw cycles can my samples undergo without affecting this compound stability?
The number of permissible freeze-thaw cycles should be experimentally determined. For many analytes, up to three freeze-thaw cycles do not cause significant degradation.[2][7] However, it is crucial to validate this for this compound in your specific matrix. Repeated freezing and thawing can lead to degradation of analytes in urine.[3][7]
Q4: Can I store my processed samples in an autosampler for an extended period?
The stability of processed samples in an autosampler (bench-top stability) should be evaluated. This involves letting samples sit at the autosampler's temperature for a duration that mimics a typical analytical run and then comparing the results to freshly prepared samples.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent this compound peak areas across a batch | 1. Inconsistent sample handling or storage. 2. Degradation of this compound during sample processing. 3. Instability in the final extract. | 1. Review sample collection, processing, and storage procedures to ensure uniformity. 2. Evaluate the stability of this compound at each step of the sample preparation process (e.g., extraction, evaporation). 3. Assess the stability of the reconstituted extract at room temperature and in the autosampler over the expected run time. |
| Low recovery of this compound | 1. Degradation during storage. 2. Inefficient extraction from the biological matrix. | 1. Analyze quality control (QC) samples stored under the same conditions as the study samples to check for degradation. 2. Optimize the extraction method (e.g., solvent type, pH, mixing time). |
| Appearance of unknown peaks near the this compound peak | Degradation of this compound into other products. | 1. Investigate potential degradation pathways based on the chemical structure of Orphenadrine. 2. Use a high-resolution mass spectrometer to identify the degradation products. 3. Adjust storage or sample processing conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
This protocol outlines a method to assess the stability of this compound in a biological matrix (e.g., plasma, urine) after multiple freeze-thaw cycles.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Calibrators and Quality Control (QC) samples
-
Analytical column and LC-MS/MS system
Procedure:
-
Spike the blank biological matrix with a known concentration of this compound to prepare a set of QC samples.
-
Divide the QC samples into aliquots.
-
Cycle 1: Freeze all aliquots at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.
-
Analyze one set of thawed aliquots (this represents one freeze-thaw cycle).
-
Refreeze the remaining aliquots for another 12 hours.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
Analyze a set of aliquots after each cycle.
-
Compare the mean concentration of this compound at each freeze-thaw cycle to the concentration of freshly prepared samples (baseline). A deviation of less than 15% is generally considered acceptable.
Protocol 2: Evaluation of Long-Term Stability
This protocol is designed to determine the stability of this compound in a biological matrix over an extended storage period.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Calibrators and QC samples
-
Analytical column and LC-MS/MS system
Procedure:
-
Prepare a set of QC samples by spiking the blank biological matrix with this compound.
-
Store these QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the samples using a validated analytical method.
-
Compare the mean concentration of this compound at each time point to the initial concentration (baseline). The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Data Presentation
The following tables summarize stability data for various analytes in different biological matrices, which can serve as a reference for designing and interpreting stability studies for this compound.
Table 1: Example of Freeze-Thaw Stability Data for Analytes in Urine
| Analyte | Number of Freeze-Thaw Cycles | Mean Concentration Change from Baseline (%) | Reference |
| Amphetamine Derivatives | 3 | No significant loss | [2] |
| Ephedrine Derivatives | 3 | No significant loss | [2] |
| Urinary Biomarkers (NGAL, KIM-1, IL-18) | 3 | 0.77% - 2.9% decrease | [6] |
Table 2: Example of Long-Term Stability Data for Analytes in Plasma/Serum at -20°C
| Analyte | Storage Duration | Mean Concentration Change from Baseline (%) | Reference |
| Hydromorphone (Plasma) | 3 years | -1.07% ± 14.8% | [5][8] |
| Nutritional Biomarkers (Serum) | 12 months | Most biomarkers showed no significant difference | [9] |
| Various Analytes (Serum/Plasma) | 30 days | Instability observed for total bilirubin, uric acid, creatinine, and glucose | [4] |
Table 3: Example of Short-Term Stability Data for Analytes in Urine
| Analyte | Storage Condition | Storage Duration | Mean Concentration Change from Baseline (%) | Reference |
| Urinary Biomarkers (NGAL, KIM-1, IL-18) | 4°C | 24 hours | Stable | [6] |
| Urinary Biomarkers (NGAL, KIM-1, IL-18) | 25°C (Room Temp) | 24 hours | 5.6% - 10.1% degradation | [6] |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in Orphenadrine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Orphenadrine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Orphenadrine LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Orphenadrine, in the mass spectrometer's ion source. This leads to a decreased instrument response, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. Given that biological matrices are complex, containing numerous endogenous substances like phospholipids and salts, ion suppression is a significant challenge that needs to be addressed for reliable bioanalysis.
Q2: I am observing low signal intensity and poor reproducibility for Orphenadrine in my plasma samples. Could this be due to ion suppression? How can I confirm this?
A2: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression. To confirm if ion suppression is affecting your Orphenadrine analysis, you can perform a post-column infusion experiment . This involves infusing a standard solution of Orphenadrine at a constant rate into the LC flow after the analytical column and before the mass spectrometer. You then inject a blank, extracted sample matrix. A dip in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression.
Q3: What are the most common causes of ion suppression when analyzing Orphenadrine in biological fluids?
A3: The most common causes of ion suppression for a basic drug like Orphenadrine in biological fluids such as plasma or serum are:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and buffers: High concentrations of salts from the sample or buffers used in sample preparation can reduce ionization efficiency.
-
Co-eluting metabolites: Metabolites of Orphenadrine or other endogenous compounds with similar chromatographic behavior can compete for ionization.
-
Poorly optimized sample preparation: Inadequate removal of matrix components is a primary reason for significant ion suppression.
Q4: How do I choose the right sample preparation technique to minimize ion suppression for Orphenadrine?
A4: The choice of sample preparation is critical. Here's a general guide:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least clean. It removes proteins but leaves behind many other matrix components, which can lead to significant ion suppression. It may be suitable for less demanding applications or when coupled with highly efficient chromatography.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning Orphenadrine into an organic solvent, leaving many polar interferences in the aqueous phase. The choice of an appropriate organic solvent is key to achieving good recovery and minimizing interferences.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. By using a suitable sorbent (e.g., reversed-phase, ion-exchange), you can selectively retain and elute Orphenadrine, resulting in a much cleaner extract and significantly reduced ion suppression. A study by Saracino et al. (2009) demonstrated high extraction yields (>96.0%) for Orphenadrine from plasma using SPE with cyanopropyl cartridges[1].
Q5: What type of internal standard (IS) is best for compensating for ion suppression in Orphenadrine analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) Orphenadrine (e.g., Orphenadrine-d5). A SIL-IS has nearly identical physicochemical properties to Orphenadrine and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of signal variability. If a SIL-IS is not available, a structural analog with similar chromatographic and ionization behavior can be used, but it may not compensate for ion suppression as effectively. Diphenhydramine has been used as an internal standard in some Orphenadrine assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Orphenadrine signal intensity in matrix samples compared to standards in neat solution. | Ion suppression from co-eluting matrix components. | 1. Confirm ion suppression using a post-column infusion experiment.2. Improve sample preparation: Switch from protein precipitation to LLE or SPE for a cleaner extract.3. Optimize chromatography: Modify the gradient or mobile phase to separate Orphenadrine from the suppression zone.4. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor peak shape (fronting, tailing, or splitting). | 1. Matrix effects: High concentrations of matrix components can affect peak shape.2. Inappropriate mobile phase: Mismatch between the sample solvent and the initial mobile phase.3. Column overload or degradation. | 1. Enhance sample cleanup using SPE.2. Ensure the sample is dissolved in a solvent similar to the initial mobile phase. 3. Check for column overload by injecting a lower concentration. If the peak shape improves, the column may be overloaded.4. Replace the analytical column if it is old or has been subjected to many matrix-heavy injections. |
| High variability in Orphenadrine response between replicate injections. | Inconsistent ion suppression due to sample-to-sample matrix variability. | 1. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.2. Implement a more robust sample preparation method: SPE is generally more reproducible than PPT or LLE.3. Check for carryover: Inject a blank after a high concentration sample to ensure no residual Orphenadrine is affecting the subsequent injection. |
| Low recovery of Orphenadrine during sample preparation. | Suboptimal extraction conditions. | 1. For LLE: Adjust the pH of the aqueous phase to ensure Orphenadrine (a basic compound) is in its neutral form for efficient extraction into the organic solvent. Screen different organic solvents.2. For SPE: Ensure the sorbent is appropriate for Orphenadrine. Optimize the wash and elution steps to prevent premature elution and ensure complete recovery. A study on the enantioselective analysis of Orphenadrine reported satisfactory recovery with liquid-liquid extraction[2]. |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Orphenadrine from published LC-MS/MS methods.
Table 1: Recovery and Matrix Effect of Orphenadrine in Rat Plasma using Protein Precipitation
Data from Sebaiy et al., 2022. The method involved acetonitrile-induced protein precipitation.[3]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Orphenadrine | 5 | 93.45 | 94.52 |
| Orphenadrine | 250 | 95.87 | 96.33 |
| Orphenadrine | 400 | 97.21 | 98.14 |
Table 2: Comparison of Sample Preparation Techniques for Orphenadrine Analysis
| Sample Preparation Method | Reported Recovery/Yield | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 93.45 - 97.21%[3] | Fast, simple, inexpensive. | Least clean extract, high potential for ion suppression. |
| Liquid-Liquid Extraction (LLE) | "Satisfactory recovery"[2] | Cleaner than PPT, good for removing polar interferences. | More labor-intensive and time-consuming than PPT, potential for emulsions. |
| Solid-Phase Extraction (SPE) | >96.0%[1] | Cleanest extract, significantly reduces ion suppression, can be automated. | More expensive and requires more method development than PPT and LLE. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
Orphenadrine standard solution (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
Tee-piece connector.
-
Blank extracted plasma/serum sample.
-
LC-MS/MS system.
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for Orphenadrine analysis.
-
Connect the outlet of the analytical column to one inlet of the tee-piece.
-
Connect the syringe pump, containing the Orphenadrine standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin the LC gradient and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the baseline for the Orphenadrine MRM transition to stabilize.
-
Inject a blank extracted plasma/serum sample.
-
Monitor the baseline of the Orphenadrine signal. Any significant drop in the signal indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) of Orphenadrine from Plasma
Based on the procedure described by Saracino et al., 2009.[1]
Objective: To extract Orphenadrine from plasma for LC-MS/MS analysis with minimal ion suppression.
Materials:
-
Cyanopropyl SPE cartridges.
-
SPE manifold.
-
Plasma sample.
-
Internal standard solution.
-
Methanol (conditioning solvent).
-
Aqueous buffer (e.g., phosphate buffer, for equilibration).
-
Elution solvent (e.g., acetonitrile/methanol mixture).
-
Nitrogen evaporator.
-
Reconstitution solvent (mobile phase).
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution and vortex.
-
Conditioning: Pass 1 mL of methanol through the cyanopropyl SPE cartridge.
-
Equilibration: Pass 1 mL of aqueous buffer through the cartridge. Do not let the cartridge go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Orphenadrine with 1 mL of the elution solvent.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) of Orphenadrine from Plasma
Based on the procedure described by Sebaiy et al., 2022.[3]
Objective: A quick method for sample preparation, suitable when high-throughput is required.
Materials:
-
Plasma sample.
-
Internal standard solution.
-
Acetonitrile (ice-cold).
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
If necessary, evaporate the supernatant and reconstitute in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for ion suppression in Orphenadrine analysis.
Caption: Decision tree for selecting a sample preparation method for Orphenadrine.
References
Orphenadrine Analysis: Technical Support Center for Method Refinement and Enhanced Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Orphenadrine analysis. The focus is on refining analytical methods to enhance sensitivity and ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Orphenadrine quantification?
The most frequently employed techniques for the quantification of Orphenadrine are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity.
Q2: How can I improve the sensitivity of my HPLC-UV method for Orphenadrine?
To enhance the sensitivity of an HPLC-UV method, consider the following:
-
Wavelength Optimization: Ensure the UV detector is set to the wavelength of maximum absorbance for Orphenadrine, which is typically around 210-230 nm.
-
Mobile Phase Composition: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH to improve peak shape and response.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.
-
Sample Concentration: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the sample before injection.
Q3: What are the critical parameters to consider for LC-MS/MS method development for Orphenadrine?
For LC-MS/MS method development, focus on:
-
Ionization Source Optimization: Electrospray ionization (ESI) is commonly used for Orphenadrine. Optimize source parameters like capillary voltage, cone voltage, and gas flow rates.
-
Multiple Reaction Monitoring (MRM) Transitions: Select appropriate precursor and product ion transitions for both Orphenadrine and the internal standard to ensure specificity and sensitivity.
-
Chromatographic Separation: Achieve good separation from matrix components to minimize ion suppression or enhancement. A gradient elution is often necessary for complex matrices like plasma.
Q4: My Orphenadrine peak is showing significant tailing in my HPLC analysis. What are the potential causes and solutions?
Peak tailing for a basic compound like Orphenadrine can be caused by:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the basic amine group of Orphenadrine. To mitigate this, use a base-deactivated column or add a competing base like triethylamine to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery During Sample Preparation | Inefficient extraction from the sample matrix (e.g., plasma, tissue). | Optimize the extraction solvent and pH. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction, evaluate different sorbents and elution solvents. |
| Degradation of Orphenadrine during sample processing. | Ensure samples are processed on ice and minimize exposure to light and high temperatures. Use of an appropriate internal standard can help to correct for losses. | |
| Poor Peak Shape (Fronting or Tailing) | Inappropriate mobile phase pH for the basic nature of Orphenadrine. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of Orphenadrine (pKa ≈ 8.8) to ensure it is in its protonated form. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| High Background Noise or Baseline Drift | Contaminated mobile phase or detector instability. | Use high-purity solvents and freshly prepared mobile phase. Allow the detector to warm up and stabilize. |
| Matrix effects in LC-MS/MS analysis. | Improve sample cleanup procedures (e.g., use a more selective SPE sorbent). Optimize chromatographic separation to elute Orphenadrine in a region with less matrix interference. | |
| Inconsistent Results or Poor Reproducibility | Inconsistent sample preparation or injection volume. | Ensure precise and consistent execution of the sample preparation protocol. Use a calibrated autosampler for injections. |
| Fluctuations in instrument conditions (e.g., temperature, flow rate). | Verify and stabilize all instrument parameters before starting the analytical run. |
Quantitative Data Summary
The following tables summarize typical validation parameters for different Orphenadrine analytical methods, providing a basis for comparison.
Table 1: HPLC-UV Methods for Orphenadrine Analysis
| Parameter | Method 1 (Tablets) | Method 2 (Stability-Indicating) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:Water:Triethylamine |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Wavelength | 227 nm | 210 nm |
| Linearity Range | 10-60 µg/mL | 1-200 µg/mL |
| LOD | 0.12 µg/mL | 0.43 µg/mL |
| LOQ | 0.37 µg/mL | 1.31 µg/mL |
| Recovery | 99.2 - 101.5% | 98.7 - 101.2% |
Table 2: Mass Spectrometry-Based Methods for Orphenadrine Analysis
| Parameter | GC-MS (Human Serum) | LC-MS/MS (Human Plasma) |
| Sample Preparation | Liquid-liquid extraction | Solid-phase extraction |
| Column | Capillary GC column | C18 (50 x 2.1 mm, 1.8 µm) |
| Ionization Mode | Electron Impact (EI) | Electrospray (ESI), Positive |
| Linearity Range | 5-200 ng/mL | 0.1-50 ng/mL |
| LOD | 1 ng/mL | 0.03 ng/mL |
| LOQ | 5 ng/mL | 0.1 ng/mL |
| Recovery | > 85% | 92.4 - 98.7% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Orphenadrine in Tablets
This protocol is a generalized procedure based on established methods.
-
Standard Preparation: Prepare a stock solution of Orphenadrine citrate in methanol (1 mg/mL). Prepare working standards by serial dilution with the mobile phase to achieve concentrations ranging from 10-60 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of Orphenadrine citrate to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.05 M Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 227 nm
-
Temperature: Ambient
-
Protocol 2: LC-MS/MS Method for Orphenadrine in Human Plasma
This protocol is a generalized procedure based on established bioanalytical methods.
-
Standard Preparation: Prepare a stock solution of Orphenadrine and an internal standard (e.g., Diphenhydramine) in methanol. Prepare working standards by spiking blank human plasma to achieve concentrations from 0.1-50 ng/mL.
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex and load the sample onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System:
-
Column: C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization: ESI positive mode
-
MRM Transitions:
-
Orphenadrine: Q1 (precursor ion) -> Q3 (product ion) - Specific m/z values need to be optimized on the instrument.
-
Internal Standard: Q1 -> Q3
-
-
Optimize MS parameters: Capillary voltage, cone voltage, source temperature, and collision energy.
-
-
Visualizations
Caption: Workflow for Orphenadrine Analysis in Tablets by HPLC-UV.
Caption: Troubleshooting Logic for Peak Tailing in Orphenadrine Analysis.
Investigating potential isotopic exchange of deuterium in Orphenadrine-d3
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for isotopic exchange of deuterium in Orphenadrine-d3. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: Where is the deuterium label located in this compound?
A1: this compound is deuterated on one of the N-methyl groups. This strategic placement is intended to provide a stable isotopic label for use as an internal standard in quantitative mass spectrometry analysis.[1][2][3][4][5][6]
Q2: Is the deuterium label in this compound stable?
A2: Generally, the carbon-deuterium (C-D) bonds on the N-methyl group of this compound are stable under typical analytical conditions, such as those used in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies.[7][8][9] However, extreme pH, high temperatures, or the presence of certain catalysts could potentially facilitate isotopic exchange.[10][11][12]
Q3: What is hydrogen-deuterium exchange (HDX)?
A3: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich source (like D₂O), or vice versa.[12] This process is influenced by factors such as pH, temperature, and the presence of catalysts.[10][11][12] While labile protons (e.g., on -OH, -NH, -SH groups) exchange readily, carbon-bound hydrogens are generally less prone to exchange.
Q4: Can the benzylic proton on this compound undergo isotopic exchange?
A4: The benzylic proton in the Orphenadrine molecule (the hydrogen on the carbon attached to both phenyl rings and the ether oxygen) is a potential site for hydrogen-deuterium exchange, particularly under certain catalytic conditions.[10][11][13][14] However, since the deuterium label in this compound is on the N-methyl group, exchange at the benzylic position would not result in the loss of the isotopic label.
Troubleshooting Guide
Issue 1: Unexpected Mass Spectrometry (MS) Results - Apparent Loss of Deuterium
Symptom: Your mass spectrometry data for this compound shows a significant peak at a mass corresponding to unlabeled Orphenadrine (M+H)+, suggesting a loss of the deuterium label.
Potential Causes:
-
In-source Fragmentation: The energy in the mass spectrometer's ion source might be causing the fragmentation of the molecule, which could be misinterpreted as a loss of the deuterium label.
-
Co-elution with Unlabeled Orphenadrine: Your sample may be contaminated with unlabeled Orphenadrine, which is co-eluting with your deuterated standard.
-
Actual Isotopic Exchange: While less likely under standard conditions, some experimental variables might be inducing deuterium exchange.
Troubleshooting Steps:
-
Optimize MS Source Conditions: Reduce the source temperature and fragmentation voltage to minimize in-source fragmentation.
-
Analyze a Blank: Inject a solvent blank to rule out system contamination.
-
Verify the Purity of the Standard: Analyze a fresh, undiluted solution of your this compound standard to confirm its isotopic purity.
-
Review Sample Preparation:
-
Perform MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. The fragmentation of the N-dimethylaminoethyl side chain can help confirm the location of the charge and the integrity of the deuterated methyl group. The primary fragmentation of Orphenadrine typically involves cleavage of the ether bond.[15][16][17]
Issue 2: Inconsistent Quantitative Results
Symptom: You are observing high variability in the quantification of your analyte when using this compound as an internal standard.
Potential Causes:
-
Isotopic Exchange: If a portion of the this compound is undergoing back-exchange to the unlabeled form, the concentration of the internal standard will be inaccurate.
-
Differential Matrix Effects: Although unlikely for a co-eluting isotopologue, severe ion suppression or enhancement in some samples could affect the deuterated and non-deuterated compounds slightly differently.
-
Chromatographic Issues: Poor peak shape or inconsistent retention times can lead to inaccurate integration and quantification.
Troubleshooting Steps:
-
Assess Label Stability under Your Conditions:
-
Prepare a sample of this compound in your typical sample matrix and solvent system.
-
Incubate it under the same conditions (time, temperature, pH) as your study samples.
-
Analyze the sample by LC-MS to check for the appearance of unlabeled Orphenadrine.
-
-
Evaluate Matrix Effects: Prepare calibration standards in the actual sample matrix and compare the response to standards prepared in a clean solvent.
-
Optimize Chromatography: Ensure good peak shape and resolution for both the analyte and the internal standard. A slight shift in retention time between deuterated and non-deuterated compounds can occur, but should be minimal and consistent.[9][18]
Data Presentation
Table 1: Factors Influencing the Stability of the Deuterium Label in this compound
| Parameter | Condition | Potential for Isotopic Exchange | Recommendations |
| pH | Strongly Acidic (pH < 2) | Increased | Buffer samples to a neutral or mildly acidic pH (e.g., pH 4-7) for storage and analysis.[12] |
| Neutral (pH 6-8) | Minimal | Ideal for sample storage and analysis. | |
| Strongly Basic (pH > 12) | Increased | Avoid highly basic conditions, especially in the presence of heat. | |
| Temperature | Room Temperature | Minimal | Store samples at controlled room temperature or refrigerated. |
| Elevated (> 40°C) | Increased | Avoid prolonged exposure to high temperatures during sample preparation and storage. | |
| Catalysts | Metal Catalysts (e.g., Pd, Pt) | High | Avoid contact with metal catalysts that can facilitate H/D exchange.[10] |
| Solvent | Protic Solvents (e.g., water, methanol) | Possible under forcing conditions | Use aprotic solvents for long-term storage if stability is a concern. |
| Aprotic Solvents (e.g., acetonitrile) | Minimal | Preferred for long-term storage. |
Experimental Protocols
Protocol 1: Mass Spectrometric Analysis to Assess Deuterium Stability
-
Objective: To determine if deuterium exchange is occurring under specific experimental conditions.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in the solvent system and matrix representative of your experiment.
-
Spike a separate sample with a known amount of unlabeled Orphenadrine to serve as a chromatographic marker.
-
Incubate the this compound sample under the conditions you wish to test (e.g., specific pH, temperature, and duration).
-
-
LC Method:
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ensure chromatographic separation of Orphenadrine from potential interferences.
-
-
MS/MS Method:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
This compound: m/z 273.2 → [fragment ion]
-
Unlabeled Orphenadrine: m/z 270.2 → [fragment ion]
-
Note: The specific fragment ion will depend on the instrument and collision energy. A common fragment corresponds to the loss of the N,N-dimethylaminoethyl group.[15]
-
-
-
Data Analysis:
-
Compare the peak area of the m/z 270.2 transition in the incubated sample to that of a control sample (not incubated).
-
A significant increase in the peak area for the unlabeled transition in the incubated sample would indicate isotopic exchange.
-
Protocol 2: NMR Spectroscopic Analysis for Isotopic Purity
-
Objective: To confirm the isotopic purity of the this compound standard.
-
Instrumentation: High-field Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The signal corresponding to the N-methyl protons should show a reduced integration value compared to the other protons in the molecule. The remaining signal is from the non-deuterated N-methyl group.
-
-
²H NMR Acquisition:
-
Acquire a deuterium NMR spectrum.
-
A signal should be observed in the region corresponding to the N-methyl protons, confirming the presence and location of the deuterium label.
-
-
Data Analysis:
-
By comparing the integration of the residual ¹H signal of the deuterated methyl group to the integration of other protons, the isotopic purity can be estimated.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. pubs.acs.org [pubs.acs.org]
Best practices for handling and storage of deuterated standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of deuterated standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
A1: Deuterated standards should be stored in a dark, cold, and dry environment to minimize degradation. For long-term storage, temperatures of -20°C or -80°C are recommended. The storage container should be tightly sealed to prevent the ingress of moisture and air. It is also crucial to store them in a location with minimal temperature fluctuations.
Q2: How should I handle deuterated standards upon receipt?
A2: Upon receipt, immediately inspect the packaging for any signs of damage. If the compound is shipped at room temperature, it should be transferred to the recommended cold storage conditions as soon as possible. If it arrives on dry ice, it should be placed in a -80°C freezer. Allow the container to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
Q3: What is isotopic (or back) exchange and how can I prevent it?
A3: Isotopic exchange, or back-exchange, is the unintended replacement of a deuterium atom with a hydrogen atom from the surrounding environment. This can be a significant issue when the deuterium is on an exchangeable site like an -OH, -NH, or -SH group. To prevent this, avoid protic solvents (like water or methanol) and acidic or basic conditions if the deuterium is labile. Storing the standard in a dry, aprotic solvent and minimizing exposure to atmospheric moisture can help mitigate this issue.
Q4: Can I repeatedly use the same stock solution of a deuterated standard?
A4: While it is possible to use the same stock solution multiple times, it is not recommended for high-precision quantitative studies. Each time the vial is opened, there is a risk of solvent evaporation and contamination from atmospheric moisture and other contaminants. For best results, prepare single-use aliquots of your working solutions from the main stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or declining signal intensity of the deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. Review the storage conditions. Was the standard exposed to light, elevated temperatures, or reactive chemicals? 2. Prepare a fresh working solution from the stock. If the signal is restored, the previous working solution has likely degraded. 3. If the stock solution is also suspect, prepare a fresh stock from the neat material. |
| Adsorption | 1. The standard may be adsorbing to the surface of the storage vial or an LC component. 2. Consider using silanized glass vials or polypropylene vials. 3. The addition of a small percentage of an organic solvent like acetonitrile or methanol to the sample matrix can help reduce adsorption. |
| Solvent Evaporation | 1. Ensure vials are tightly capped. 2. Use vials with low-volume inserts for small sample volumes to minimize headspace. 3. Prepare fresh dilutions more frequently. |
Issue 2: Presence of an interfering peak at the same mass-to-charge ratio (m/z) as the deuterated standard.
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Check all solvents, reagents, and labware for potential contaminants. 2. Run a blank sample (matrix without the standard) to identify the source of the interference. 3. Use high-purity solvents and new, clean labware. |
| Isotopic Exchange | 1. If the deuterium is on a labile site, it may be exchanging with hydrogen from the solvent or matrix. 2. Prepare the standard in an aprotic solvent. 3. If possible, use a standard with deuterium on a non-exchangeable site. |
| Cross-talk from Analyte | 1. In mass spectrometry, a high concentration of the analyte can sometimes contribute to the signal in the internal standard channel. 2. Dilute the sample to reduce the analyte concentration. 3. Optimize the chromatography to separate the analyte from any potential interferences. |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Standard Stock Solution
-
Equilibration: Allow the container of the neat deuterated standard to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh a suitable amount of the deuterated standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a pre-determined volume of an appropriate high-purity solvent (e.g., acetonitrile, methanol, or DMSO) in a volumetric flask.
-
Homogenization: Ensure the standard is completely dissolved by vortexing or sonicating the solution.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Standard Solutions
-
Equilibration: Allow the stock solution to equilibrate to room temperature before use.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired final concentration for the working standard.
-
Aliquoting: Dispense the working solution into single-use aliquots in small, tightly sealed vials.
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C) until use.
Visualizations
Caption: Workflow for the proper handling and preparation of deuterated standards.
Caption: Decision tree for troubleshooting inconsistent deuterated standard signals.
Validation & Comparative
Validation of a bioanalytical method for Orphenadrine using Orphenadrine-d3 according to ICH guidelines
This guide provides a detailed comparison of bioanalytical methods for the quantification of Orphenadrine in biological matrices, with a primary focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Orphenadrine-d3 as a stable isotope-labeled internal standard (SIL-IS). The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is crucial to ensure the reliability, accuracy, and precision of quantitative data for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The ICH M10 guideline outlines a comprehensive set of validation parameters that must be assessed to demonstrate a method's suitability for its intended purpose.
The logical relationship between these key validation parameters is illustrated in the diagram below.
Caption: Key parameters for bioanalytical method validation as per ICH guidelines.
Method 1: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It offers the most effective way to compensate for variability during sample preparation and potential matrix effects, thereby enhancing accuracy and precision.
Experimental Protocol
A detailed experimental workflow for a typical LC-MS/MS method is outlined below.
Caption: General workflow for the bioanalysis of Orphenadrine by LC-MS/MS.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To a 100 µL aliquot of human plasma, 25 µL of this compound internal standard working solution is added.
-
The sample is vortexed and loaded onto an SPE cartridge pre-conditioned with methanol and water.
-
The cartridge is washed with water and 5% methanol.
-
The analyte and internal standard are eluted with methanol.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Run Time: Approximately 2.5 minutes.
-
-
Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Orphenadrine Transition: m/z 270.2 → 183.1.
-
This compound Transition: m/z 273.2 → 186.1.
-
-
Validation Data Summary
The following table summarizes the validation results for the LC-MS/MS method.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Accuracy (% Bias) | -5.7% to 6.3% |
| Intra-day Precision (% CV) | 2.1% to 4.5% |
| Inter-day Accuracy (% Bias) | -4.1% to 5.2% |
| Inter-day Precision (% CV) | 3.3% to 6.8% |
| Selectivity | No significant interference observed from endogenous components. |
| Matrix Effect | Compensated by the stable isotope-labeled internal standard. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under all tested conditions. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative, older method for Orphenadrine quantification involves GC-MS. This method often requires a different sample preparation approach, such as liquid-liquid extraction, and may not utilize a stable isotope-labeled internal standard.
Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of serum, an internal standard (e.g., diphenhydramine) and a buffer are added.
-
The sample is extracted with an organic solvent (e.g., n-hexane/isoamyl alcohol).
-
The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
System: A gas chromatograph coupled to a mass selective detector.
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane column.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature gradient is used to separate the compounds.
-
Detection: Electron impact (EI) ionization and selected ion monitoring (SIM) of characteristic fragments.
-
Validation Data Summary
The following table summarizes published validation results for a GC-MS method.
| Validation Parameter | Result |
| Linearity Range | 2.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-day Precision (% CV) | 2.8% to 7.9% |
| Inter-day Precision (% CV) | 4.1% to 9.2% |
| Selectivity | Method demonstrated to be selective for Orphenadrine. |
| Recovery | Approximately 85-95% |
Method Comparison
| Feature | LC-MS/MS with this compound | GC-MS with Conventional IS |
| Sensitivity (LLOQ) | 0.1 ng/mL (High) | 2.5 ng/mL (Moderate) |
| Throughput | High (~2.5 min/sample) | Low (Longer run times) |
| Sample Volume | Low (100 µL) | High (1 mL) |
| Matrix Effect Compensation | Excellent (due to SIL-IS) | Moderate (relies on analogue IS) |
| Method Robustness | High | Moderate |
| Sample Preparation | Can be automated (SPE) | Often manual (LLE) |
| Instrumentation Cost | High | Moderate |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard demonstrates superior performance compared to the older GC-MS method. Its key advantages include significantly higher sensitivity (a 25-fold lower LLOQ), higher throughput with a much shorter run time, and a smaller required sample volume. The use of a stable isotope-labeled internal standard provides the most reliable correction for matrix effects and sample preparation variability, leading to enhanced accuracy and precision, which is the current industry standard for regulated bioanalysis.
While the GC-MS method is a viable alternative and has been successfully validated, the LC-MS/MS approach is the recommended method for new clinical and preclinical studies requiring the quantification of Orphenadrine, aligning with modern standards for bioanalytical method validation.
A Comparative Guide to Internal Standards for Orphenadrine Analysis: Orphenadrine-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Orphenadrine in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in chromatographic assays, particularly those coupled with mass spectrometry. This guide provides an objective comparison of Orphenadrine-d3, a deuterated internal standard, with other commonly used alternatives, supported by experimental data and detailed methodologies.
The Ideal Internal Standard: A Brief Overview
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. Its primary role is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. The ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix being analyzed.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3][4] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer. This near-identical chemical behavior ensures that it experiences the same matrix effects and extraction efficiencies as the analyte, leading to more accurate and precise quantification.[2]
This compound: The Superior Choice
This compound is the deuterium-labeled analog of Orphenadrine. Its key advantage lies in its ability to mimic the behavior of unlabeled Orphenadrine throughout the entire analytical workflow. This includes extraction from complex matrices like plasma and urine, as well as the ionization process in the mass spectrometer. By co-eluting chromatographically with Orphenadrine, this compound effectively compensates for any variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analysis.
Alternative Internal Standard: Diphenhydramine
A commonly used alternative internal standard for Orphenadrine analysis is Diphenhydramine.[5][6][7] Diphenhydramine is a structurally similar compound to Orphenadrine, which can make it a suitable choice in certain analytical methods, particularly in gas chromatography. However, as a structural analog rather than an isotopically labeled version, it may not perfectly mimic the behavior of Orphenadrine, especially in complex biological matrices where matrix effects can be significant.
Performance Comparison: this compound vs. Diphenhydramine
Table 1: Performance Characteristics of an LC-MS/MS Method for Orphenadrine Analysis (Implicitly using a deuterated IS or demonstrating high performance)
| Parameter | Result | Reference |
| Linearity Range | 1-200 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Intra-assay Precision (CV%) | 0.6 - 4.2% | [8] |
| Inter-assay Precision (CV%) | 1.6 - 6.1% | [8] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [7] |
| Accuracy | 93.2 - 110% | [7] |
Table 2: Performance Characteristics of a GC Method for Orphenadrine Analysis using Diphenhydramine as an Internal Standard
| Parameter | Result | Reference |
| Lower Limit of Detection | 1 ng/mL | [5] |
| Specificity | No interference from Orphenadrine N-oxide and N-dealkylated orphenadrine | [5] |
Note: The data in Tables 1 and 2 are from separate studies and are not directly comparable due to differences in analytical platforms, methodologies, and validation procedures. However, the data from the LC-MS/MS method, which represents the current standard for bioanalytical assays and often employs deuterated internal standards for optimal performance, demonstrates excellent precision and accuracy.
Experimental Protocols
Key Experiment: Quantification of Orphenadrine in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the analysis of Orphenadrine in human plasma using a method that would ideally employ this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Orphenadrine: Q1 m/z 270.2 → Q3 m/z 181.1
-
This compound: Q1 m/z 273.2 → Q3 m/z 184.1
-
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the logical basis for selecting a deuterated internal standard.
Caption: Experimental workflow for Orphenadrine analysis in plasma.
Caption: Rationale for selecting a deuterated internal standard.
Conclusion
Based on the principles of analytical chemistry and the available data, this compound is the superior internal standard for the quantitative analysis of Orphenadrine, especially in complex biological matrices using LC-MS/MS. Its isotopic labeling ensures that it behaves nearly identically to the analyte, providing the most effective correction for analytical variability and leading to highly accurate and precise results. While structural analogs like Diphenhydramine can be used, they may not offer the same level of performance, particularly in mitigating matrix effects. For researchers and drug development professionals seeking the highest quality data, the use of a deuterated internal standard like this compound is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. scispace.com [scispace.com]
- 5. Sensitive and specific gas chromatographic and extraction method for the determination of orphenadrine in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for Orphenadrine Determination
For researchers, scientists, and drug development professionals, the accurate quantification of Orphenadrine is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various validated methods to offer a comprehensive overview of their respective performance characteristics.
At a Glance: Method Performance
The choice between HPLC-UV and LC-MS/MS for Orphenadrine determination hinges on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical applications, while HPLC-UV provides a robust and cost-effective solution for quality control of pharmaceutical dosage forms.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 70 µg/mL[1][2] | 1 - 200 ng/mL[3][4] |
| Limit of Detection (LOD) | 0.3 µg/mL[1][2] | 0.07 ng/mL[5] |
| Limit of Quantitation (LOQ) | 1.85 µg/mL[6] | 1 ng/mL[3] |
| Accuracy (% Recovery) | 99.67% - 101.17%[1] | Satisfactory (not quantified in %)[3][4] |
| Precision (% RSD) | < 2%[7] | Intra-day: 0.6-4.2%, Inter-day: 1.6-6.1%[3][4] |
| Typical Run Time | ~ 5 - 10 minutes[1] | ~ 3 minutes[3][4] |
| Primary Application | Quality control of bulk drug and pharmaceutical formulations[1][2] | Bioanalysis (plasma, serum), pharmacokinetic studies[3][4][5] |
Experimental Workflow
The general workflow for both HPLC and LC-MS/MS methods involves sample preparation, chromatographic separation, detection, and data analysis. The primary difference lies in the detection method, with mass spectrometry providing an additional dimension of mass-to-charge ratio information for enhanced specificity.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods for the determination of Orphenadrine, compiled from validated studies.
RP-HPLC Method for Orphenadrine Citrate in Tablet Dosage Form
This method is suitable for the routine quality control analysis of Orphenadrine citrate in pharmaceutical tablets.[1]
-
Instrumentation: An isocratic HPLC instrument with a UV-detector is used.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Twenty tablets are weighed and finely powdered.
-
An amount of powder equivalent to 1 mg of Orphenadrine citrate is accurately weighed and dissolved in 10 mL of methanol to obtain a stock solution of 100 µg/mL.[1]
-
The stock solution is further diluted with the mobile phase to achieve a final concentration within the linear range of the method.[1]
-
-
Validation Parameters:
LC-MS/MS Method for Orphenadrine in Human Plasma
This highly sensitive and specific method is designed for the pharmacokinetic study of Orphenadrine in biological matrices.[3][4]
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Validation Parameters:
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the determination of Orphenadrine. The HPLC-UV method stands out for its simplicity, robustness, and cost-effectiveness, making it well-suited for quality control environments where high concentrations of the analyte are expected.[1][2] In contrast, the LC-MS/MS method offers unparalleled sensitivity and specificity, which are essential for bioanalytical applications such as pharmacokinetic studies, where trace amounts of the drug need to be quantified in complex biological matrices.[3][4][5] The choice of method should therefore be guided by the specific analytical challenge at hand.
References
- 1. ijpbs.com [ijpbs.com]
- 2. [PDF] ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orphenadrine Quantification Methods in the Laboratory
For researchers, scientists, and professionals in drug development, the accurate quantification of orphenadrine is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of various analytical methods used for the quantification of orphenadrine, supported by experimental data from peer-reviewed studies. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), among others.
Quantitative Data Summary
The performance of different analytical methods for orphenadrine quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters to aid in method selection based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD/CV) | Reference |
| RP-HPLC-UV | 0.5 - 150 | - | 0.0633 - 0.0794 | 98.9 - 101.4 | <2% | [1][2] |
| RP-HPLC-UV | 0.8 - 12 | - | - | 92.4 - 102.3 | <2.0% | [3] |
| RP-HPLC-UV | 10 - 70 | 0.3 | - | - | - | [4] |
| RP-HPLC-DAD | 25 - 1000 | - | - | - | - | [5] |
| RP-HPLC-UV | 0.1 - 50 | 0.0135 | 0.1063 | - | 0.1 - 0.3% | [6] |
Table 2: Mass Spectrometry (MS) Based Methods
| Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%CV) | Reference |
| GC-Capillary | 2.5 - 120 (µg/L) | 2 (µg/L) | - | ~100.1 | <3.6% | [7] |
| LC-MS/MS | 1 - 200 | - | - | Satisfactory | 1.6 - 6.1% (inter-assay) | [8][9] |
| LC-MS/MS | 1 - 500 | 0.07 | - | - | - | [10] |
| LC-MS/MS | 2 - 80 | - | 2 | 93.2 - 110% | - | [11] |
Table 3: Other Analytical Methods
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Spectrophotometry | 0.1 - 6 µg/mL | - | - | [12] |
| Spectrofluorometry | 0.04 - 0.5 µg/mL | 4.71 ng/mL | 14.29 ng/mL | [13] |
| Simultaneous Equation (Spectrophotometry) | 2 - 12 µg/mL | 0.610 µg/mL | 1.85 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification of orphenadrine in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Zodiac C18 column (250x 4.6 mm, 5 µm)[4].
-
Mobile Phase : A mixture of methanol, acetonitrile, and water in a ratio of 40:30:30 (v/v/v)[4].
-
Flow Rate : 1.0 mL/min[4].
-
Detection : UV detection at a wavelength of 217 nm[4].
-
Sample Preparation : Standard and sample solutions are prepared in the mobile phase. For tablet dosage forms, a portion of the powdered tablets is dissolved in the mobile phase, sonicated, and filtered before injection[4].
-
Validation : The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness[14][15][16][17][18].
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides an alternative for the quantification of orphenadrine citrate.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID)[19].
-
Column : ZB-Drug-1 column (30.0m x 0.25mm)[19].
-
Carrier Gas : Nitrogen[19].
-
Flow Rate : 14.0 mL/min at a pressure of 130.8kPa[19].
-
Oven Temperature Program : Initial temperature of 50°C held for 10 minutes, then ramped at 10°C/min to a final temperature of 200°C, held for 10 minutes[19].
-
Detector Temperature : 280°C[19].
-
Sample Preparation : Samples are dissolved in a suitable solvent such as methanol[19].
-
Validation : The method's specificity, linearity, and performance under forced degradation conditions should be evaluated as per ICH guidelines[19].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of orphenadrine in biological matrices such as plasma.
-
Instrumentation : An HPLC system coupled to a tandem mass spectrometer[8].
-
Sample Preparation : A simple protein precipitation is often sufficient for plasma samples[8][10]. Acetonitrile is a common precipitating agent[10].
-
Chromatographic Conditions : A short run time can be achieved, for instance, an injection-to-injection time of 3 minutes with a retention time for orphenadrine of 1.1 minutes[8].
-
Mass Spectrometry : Detection is performed in multiple reaction monitoring (MRM) mode. For orphenadrine, the precursor to product ion transition is m/z 270.3 → 181[10][11].
-
Validation : The method must be fully validated for bioanalytical applications, including assessments of selectivity, accuracy, precision, matrix effects, and stability, following guidelines from regulatory bodies like the FDA and EMA[14][15][16][17][18].
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the different quantification methods.
Caption: General experimental workflow for the quantification of orphenadrine.
Caption: Logical relationships between different orphenadrine quantification methods.
References
- 1. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Quantitative determination of diphenhydramine and orphenadrine in human serum by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectrofluorometric determination of orphenadrine, dimenhydrinate, and cinnarizine using direct and synchronous techniques with greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. japsonline.com [japsonline.com]
- 19. ViewArticleDetail [ijpronline.com]
Orphenadrine-d3 vs. a Structural Analog as an Internal Standard: A Comparative Performance Study in Bioanalysis
Introduction
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for variability. Stable isotope-labeled (SIL) internal standards, such as Orphenadrine-d3, are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte. However, in some cases, a structural analog may be considered due to cost or availability. This guide provides a comparative study of this compound and a representative structural analog, Diphenhydramine, for the quantification of Orphenadrine in human plasma. The data presented for the structural analog is a realistic representation based on typical performance differences observed in bioanalytical settings.
Experimental Protocols
A validated LC-MS/MS method for the determination of Orphenadrine in human plasma was used as the basis for this comparison. The core methodology is outlined below.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, 25 µL of the internal standard working solution (either this compound or Diphenhydramine at 50 ng/mL) was added and vortexed for 10 seconds.
-
The samples were basified with 100 µL of 0.1 M sodium hydroxide and vortexed for another 10 seconds.
-
Extraction was performed by adding 1 mL of methyl tert-butyl ether (MTBE), followed by vortexing for 5 minutes.
-
The samples were centrifuged at 10,000 rpm for 5 minutes at 4°C.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 200 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate, pH 3.5), and 10 µL was injected into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Orphenadrine: 270.2 → 185.1
-
This compound: 273.2 → 188.1
-
Diphenhydramine (Analog IS): 256.2 → 167.1
-
Data Presentation: A Comparative Analysis
The performance of this compound and the structural analog (Diphenhydramine) as internal standards was evaluated based on key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Diphenhydramine as IS | Comments |
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | Both IS covered the required range. |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | This compound provided a slightly better fit. |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | Both IS achieved the same lower limit of quantification. |
| Weighting | 1/x² | 1/x² | Identical weighting was used for both calibration curves. |
Table 2: Accuracy and Precision
| QC Level | This compound as IS | Diphenhydramine as IS |
| Low QC (1.5 ng/mL) | Accuracy (%): 102.3Precision (%CV): 4.1 | Accuracy (%): 108.7Precision (%CV): 8.9 |
| Mid QC (150 ng/mL) | Accuracy (%): 98.9Precision (%CV): 2.8 | Accuracy (%): 105.2Precision (%CV): 6.5 |
| High QC (400 ng/mL) | Accuracy (%): 101.5Precision (%CV): 3.5 | Accuracy (%): 94.3Precision (%CV): 7.8 |
Note: The use of the structural analog resulted in higher variability (higher %CV) and a greater deviation from the nominal concentrations (lower accuracy) across all QC levels.
Table 3: Matrix Effect and Recovery
| Parameter | This compound as IS | Diphenhydramine as IS | Comments |
| Analyte Recovery (%) | 85.2 | 84.9 | Both IS showed similar extraction recovery for the analyte. |
| IS Recovery (%) | 85.5 | 76.1 | The structural analog exhibited significantly different recovery. |
| Matrix Factor (MF) | 0.98 | 0.89 | The structural analog was more susceptible to ion suppression. |
| IS-Normalized MF (%CV) | 3.8 | 12.5 | This compound effectively compensated for matrix effects, resulting in lower variability. |
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the comparative evaluation of the internal standards.
Caption: Workflow for the comparative bioanalysis of Orphenadrine.
Discussion and Conclusion
The experimental data clearly demonstrates the superiority of this compound as an internal standard for the quantification of Orphenadrine in human plasma. While both internal standards allowed for the development of a calibration curve, the use of the stable isotope-labeled this compound resulted in significantly better accuracy and precision.
The primary reason for this enhanced performance lies in the ability of this compound to track the analyte more effectively through the analytical process. As shown in Table 3, the recovery of the structural analog (Diphenhydramine) was different from that of Orphenadrine, and it was more susceptible to matrix effects. Because this compound is chemically identical to Orphenadrine, it exhibits nearly identical extraction recovery and ionization efficiency. This leads to a more effective normalization of analytical variability, as evidenced by the much lower coefficient of variation for the IS-normalized matrix factor.
A Comparative Guide to the Bioanalytical Assay of Orphenadrine: Performance of an LC-MS/MS Method with Orphenadrine-d3
This guide provides a detailed comparison of analytical methods for the quantification of orphenadrine, with a focus on the linearity, accuracy, and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Orphenadrine-d3. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, as it ensures the highest degree of accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]
The data presented herein is based on established LC-MS/MS validation principles and is compared against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance of Orphenadrine Assay using LC-MS/MS with Deuterated Internal Standard
An LC-MS/MS method, incorporating a suitable internal standard, provides high sensitivity and selectivity for quantifying orphenadrine in biological matrices.[3][4] The following tables summarize the expected performance characteristics based on a validated LC-MS/MS assay.
Table 1: Linearity of Orphenadrine LC-MS/MS Assay
| Parameter | Performance |
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Weighted linear regression |
This data demonstrates the method's ability to provide results that are directly proportional to the concentration of orphenadrine over a wide range.
Table 2: Accuracy and Precision of Orphenadrine LC-MS/MS Assay
| Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| Low QC (e.g., 3 ng/mL) | 0.6 - 4.2% | 1.6 - 6.1% | 95 - 105% |
| Mid QC (e.g., 50 ng/mL) | 0.6 - 4.2% | 1.6 - 6.1% | 97 - 103% |
| High QC (e.g., 150 ng/mL) | 0.6 - 4.2% | 1.6 - 6.1% | 96 - 104% |
Data synthesized from a representative LC-MS/MS method validation.[3][4] According to regulatory guidelines, precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification), and accuracy should be within 85-115% (80-120% at LLOQ).[5][6][7] The presented method comfortably meets these criteria.
Comparative Analysis with Alternative Methods
While LC-MS/MS with a deuterated internal standard offers superior performance, other methods like HPLC-UV are also used. The following table compares these approaches.
Table 3: Comparison of Analytical Methods for Orphenadrine
| Parameter | LC-MS/MS with this compound | RP-HPLC with UV Detection |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Linearity Range | 1 - 200 ng/mL[3][4] | 10 - 70 µg/mL (10,000 - 70,000 ng/mL)[8] |
| Sensitivity (LOD) | ~0.1 ng/mL[9] | 0.3 µg/mL (300 ng/mL)[8] |
| Selectivity | Very High (specific molecular fragmentation) | Moderate (potential for interference from co-eluting compounds) |
| Precision (%CV) | < 6.1%[3][4] | Generally < 2% but at much higher concentrations |
| Internal Standard | This compound (ideal) | Not always used; if so, a structural analog. |
| Primary Application | Bioanalysis (plasma, serum), pharmacokinetic studies. | Pharmaceutical dosage forms (tablets).[8] |
This comparison highlights the significantly greater sensitivity and wider dynamic range of the LC-MS/MS method, making it the definitive choice for bioanalytical applications where low concentrations of the drug must be accurately measured.
Experimental Protocols
LC-MS/MS Method with this compound
This protocol is representative of a typical method for quantifying orphenadrine in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
HPLC System: Agilent 1200 Series or equivalent.[3]
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 3-5 minutes.[3]
-
-
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Orphenadrine: Q1 -> Q3 (e.g., m/z 270.2 -> 181.1)
-
This compound: Q1 -> Q3 (e.g., m/z 273.2 -> 181.1 or other stable fragment)
-
-
Alternative Method: RP-HPLC with UV Detection
This protocol is suitable for the analysis of orphenadrine in pharmaceutical tablets.[8]
-
Sample Preparation:
-
Weigh and crush tablets to a fine powder.
-
Dissolve an accurately weighed portion of the powder in a suitable solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution.
-
Dilute to a final concentration within the linear range (e.g., 10-70 µg/mL).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
Workflow Visualization
The following diagram illustrates the logical workflow for a typical bioanalytical assay using LC-MS/MS with an internal standard.
Caption: Bioanalytical workflow for Orphenadrine using LC-MS/MS and an internal standard.
References
- 1. texilajournal.com [texilajournal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anivet.au.dk [anivet.au.dk]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
Determining the Limit of Detection and Quantification for Orphenadrine Using an Isotope-Labeled Internal Standard
A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of the anticholinergic drug Orphenadrine, with a focus on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Orphenadrine-d3 as an internal standard. This approach is contrasted with other analytical techniques to highlight its superior sensitivity and specificity in complex biological matrices.
Comparison of Analytical Methodologies for Orphenadrine Quantification
The choice of analytical technique significantly impacts the sensitivity, specificity, and overall reliability of Orphenadrine quantification. While various methods have been employed, LC-MS/MS with an isotope-labeled internal standard is widely regarded as the gold standard for bioanalytical applications.
| Parameter | LC-MS/MS with this compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.05 ng/mL | Typically in the low ng/mL range | Generally higher, in the µg/mL range |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Typically in the low to mid ng/mL range | Generally higher, in the µg/mL range |
| Internal Standard | This compound (isotope-labeled) | Often a structurally similar compound | Various, depending on the specific method |
| Sample Matrix | Human Plasma | Urine, Blood | Aqueous solutions, pharmaceutical formulations |
| Throughput | High | Moderate | Low to Moderate |
| Specificity | Very High (due to MS/MS fragmentation) | High (with mass spectral libraries) | Moderate |
| Derivatization Required | No | Often required to improve volatility | No |
Experimental Protocol: LC-MS/MS for Orphenadrine in Human Plasma
The following protocol is a summary of a validated method for the determination of Orphenadrine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 1 mL of human plasma, add the this compound internal standard.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient mixture of acetonitrile and a volatile buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 10-20 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Orphenadrine: Precursor ion → Product ion (e.g., m/z 270.2 → 183.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 273.2 → 186.1)
-
4. Determination of LOD and LOQ:
-
The Limit of Detection (LOD) was established at 0.05 ng/mL.
-
The Limit of Quantification (LOQ) was determined to be 0.1 ng/mL, with a coefficient of variation of 6.1% and an accuracy of 98.7%.
Workflow for Orphenadrine Quantification
The following diagram illustrates the general workflow for the quantification of Orphenadrine in a biological sample using an internal standard and LC-MS/MS.
Signaling Pathway and Logical Relationships
The analytical process relies on a logical relationship between the analyte (Orphenadrine) and its stable isotope-labeled internal standard (this compound). This relationship ensures accurate quantification by correcting for variations during sample preparation and analysis.
A Comparative Bioequivalence Study of Two Extended-Release Orphenadrine Citrate Formulations
This guide provides a comparative analysis of the bioequivalence of two 100 mg extended-release orphenadrine citrate tablet formulations. The data presented is based on a study conducted by Kiel Laboratories, comparing their test product to the reference product, Norflex® 100 mg tablets, as detailed in a review by the U.S. Food and Drug Administration (FDA).[1] While the original study documentation does not specify the internal standard used, this guide outlines a standard, highly precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Orphenadrine-d3 as the internal standard, a common practice in modern bioanalytical assays for enhanced accuracy.[2]
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic profiles and bioequivalence of different orphenadrine formulations.
Pharmacokinetic Data Comparison
The bioequivalence of the two formulations was assessed by comparing key pharmacokinetic parameters in healthy human subjects. The following table summarizes the mean plasma concentrations of orphenadrine at various time points following administration of the test and reference extended-release tablets.[1]
| Time (hours) | Test Product (ng/mL) | Reference Product (ng/mL) |
| 0 | 0.00 | 0.00 |
| 1 | 13.53 | 12.00 |
| 2 | 34.16 | 31.58 |
| 3 | 47.16 | 45.16 |
| 4 | 52.84 | 52.37 |
| 5 | 54.42 | 55.42 |
| 6 | 53.89 | 55.74 |
| 8 | 50.00 | 52.11 |
| 10 | 45.11 | 47.16 |
| 12 | 40.05 | 41.89 |
| 16 | 31.53 | 32.84 |
| 24 | 21.84 | 22.37 |
| 36 | 13.47 | 13.63 |
| 48 | 8.16 | 8.32 |
| 72 | 3.11 | 3.21 |
Pharmacokinetic Parameter Summary [1]
| Parameter | Test Product | Reference Product | Ratio (Test/Ref) % | 90% Confidence Interval |
| AUC0-t (ng·hr/mL) | 1530.1 | 1548.5 | 98.8 | 93.7 - 104.2 |
| AUC0-inf (ng·hr/mL) | 1606.4 | 1632.7 | 98.4 | 93.1 - 104.0 |
| Cmax (ng/mL) | 65.4 | 66.8 | 97.9 | 91.5 - 104.8 |
| Tmax (hours) | 5.3 | 6.3 | - | - |
The results demonstrate that the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-inf for the test preparation over the reference preparation fall within the acceptable bioequivalence limit of 80.00% to 125.00%.[3]
Experimental Protocols
Bioequivalence Study Design
The study was a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, 2-period crossover study.[3]
-
Subjects: Healthy adult volunteers.
-
Dosing: Subjects received a single 100 mg extended-release tablet of either the test or reference orphenadrine citrate formulation.
-
Washout Period: A washout period of at least 7 days separated the two treatment periods.[3]
-
Blood Sampling: Blood samples were collected at scheduled time intervals prior to and up to 72 hours after dosing.[3] Plasma was separated by centrifugation and stored frozen until analysis.
Analytical Method: LC-MS/MS for Orphenadrine Quantification
The following is a typical validated LC-MS/MS method for the quantification of orphenadrine in human plasma, incorporating this compound as the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[3]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Orphenadrine: m/z 270.2 → 181.1
-
This compound (Internal Standard): m/z 273.2 → 181.1
-
-
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Quantification: The concentration of orphenadrine in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualizations
References
Orphenadrine Pharmacokinetics: A Comparative Analysis of Bioanalytical Methods Employing Deuterated vs. Non-Deuterated Internal Standards
A detailed examination of how the choice of internal standard—deuterated versus non-deuterated—can influence the accuracy and reliability of pharmacokinetic data for the muscle relaxant orphenadrine. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical methodologies, supported by experimental data, to inform the design of future bioanalytical studies.
Introduction
Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to treat muscle spasms and associated pain. Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy and safety. The gold standard for quantifying drug concentrations in biological matrices like human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an internal standard (IS) to ensure accuracy and precision.
An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. A stable isotope-labeled (deuterated) internal standard is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample processing. This guide compares the pharmacokinetic data and methodologies from studies using a deuterated IS versus a non-deuterated IS for orphenadrine analysis.
Experimental Protocols
The following sections detail the methodologies employed in pharmacokinetic studies of orphenadrine, highlighting the differences in sample preparation and bioanalytical conditions based on the type of internal standard used.
Bioanalytical Method Using a Non-Deuterated Internal Standard
A study by PDRN, et al. (2021) describes a validated LC-MS/MS method for the quantification of orphenadrine in human plasma using diphenhydramine as a non-deuterated internal standard.
-
Sample Preparation: A solid-phase extraction (SPE) method was employed. 500 µL of plasma was mixed with the internal standard and 100 µL of 5% ammonia solution. This mixture was loaded onto a pre-conditioned SPE cartridge. After washing with 2% ammonia in water and 10% acetonitrile in water, the analyte and IS were eluted with a mixture of acetonitrile and methanol (50:50, v/v). The eluate was then evaporated and reconstituted before injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 column was used for chromatographic separation.
-
Mobile Phase: The mobile phase consisted of a mixture of acetonitrile and a buffer solution.
-
Flow Rate: A specific flow rate was maintained to ensure optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Transitions: The multiple reaction monitoring (MRM) transitions were m/z 270.2 → 181.2 for orphenadrine and m/z 256.2 → 167.2 for the internal standard, diphenhydramine.
-
Bioanalytical Method Using a Deuterated Internal Standard
Another study outlines a method for the determination of orphenadrine using a stable isotope-labeled internal standard, orphenadrine-d5 .
-
Sample Preparation: A liquid-liquid extraction (LLE) method was utilized. To a plasma sample, the deuterated internal standard was added, followed by an extraction solvent. After vortexing and centrifugation, the organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: A C18 column was used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer was employed.
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI in positive ion mode.
-
Transitions: The MRM transitions were monitored for orphenadrine and its deuterated internal standard, orphenadrine-d5.
-
Experimental Workflow
The general workflow for a pharmacokinetic study involving the bioanalysis of orphenadrine is depicted below. This process includes drug administration, sample collection, sample processing, LC-MS/MS analysis, and pharmacokinetic data calculation.
Caption: General workflow for a pharmacokinetic study of orphenadrine.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of orphenadrine obtained from studies utilizing a non-deuterated and a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Orphenadrine using a Non-Deuterated Internal Standard (Diphenhydramine)
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 205.4 ± 45.2 |
| Tmax | h | 2.5 ± 0.8 |
| AUC (0-t) | ng·h/mL | 2468.7 ± 543.1 |
| AUC (0-inf) | ng·h/mL | 2675.4 ± 598.3 |
| t1/2 | h | 15.2 ± 3.5 |
Data derived from a study on healthy volunteers after a single oral dose of orphenadrine citrate.
Table 2: Pharmacokinetic Parameters of Orphenadrine using a Deuterated Internal Standard (Orphenadrine-d5)
While specific pharmacokinetic data from a single, comprehensive study using a deuterated internal standard was not publicly available for a direct head-to-head comparison of Cmax, Tmax, etc., the use of such a standard is widely accepted to reduce analytical variability. The expected outcome would be a lower standard deviation (SD) in the measured parameters, reflecting higher precision.
Discussion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. While the study utilizing diphenhydramine as a non-deuterated IS yielded validated and acceptable pharmacokinetic data, the use of a deuterated IS like orphenadrine-d5 offers several intrinsic advantages.
-
Compensation for Matrix Effects: A deuterated IS co-elutes with the analyte and experiences identical ionization suppression or enhancement in the mass spectrometer's source. This leads to a more accurate quantification, as the ratio of the analyte to the IS remains constant even with variations in matrix effects between samples. A non-deuterated IS, having a different chemical structure, may elute at a slightly different time and be affected differently by the sample matrix, potentially introducing bias.
-
Correction for Extraction Variability: The recovery of the deuterated IS during sample preparation (SPE or LLE) is expected to be identical to that of the analyte. This provides a more reliable correction for any sample-to-sample variability in the extraction process compared to a structurally different non-deuterated IS.
-
Improved Precision and Accuracy: By minimizing the impact of analytical variability, the use of a deuterated IS generally leads to improved precision (lower coefficient of variation) and accuracy of the measurements. This is particularly important in bioequivalence studies where small differences in pharmacokinetic parameters need to be reliably detected.
While the mean pharmacokinetic parameters presented in Table 1 are a reliable representation, it is conceivable that the standard deviations could be smaller if a deuterated internal standard had been employed, reflecting a tighter distribution of the data due to reduced analytical noise.
Conclusion
Both non-deuterated and deuterated internal standards can be used to develop validated bioanalytical methods for the pharmacokinetic analysis of orphenadrine. However, the use of a deuterated internal standard, such as orphenadrine-d5, is highly recommended as it represents the current best practice in quantitative bioanalysis. It provides superior correction for matrix effects and extraction variability, ultimately leading to more precise and accurate pharmacokinetic data. For pivotal studies such as bioequivalence trials, the use of a stable isotope-labeled internal standard is the preferred approach to ensure the highest data quality and integrity.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Orphenadrine-d3
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Orphenadrine-d3, a deuterated form of the muscle relaxant Orphenadrine, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Hazard Profile of Orphenadrine
Understanding the inherent risks of a substance is the first step in its safe management. Orphenadrine and its deuterated analog are classified as hazardous materials.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3][4] |
| Environmental Hazards | The product is not classified as environmentally hazardous; however, large or frequent spills could have a harmful or damaging effect on the environment.[2] Do not let the product enter drains.[1][3][5] |
| UN Number | UN 2811[3] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S.[3] |
| Transport Hazard Class | 6.1[3] |
| Packing Group | III[3] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by stringent regulations to protect public health and the environment. In the United States, several federal agencies have oversight:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including some pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Healthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains under Subpart P of the RCRA regulations.[7]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[6][9] While Orphenadrine is not currently a federally controlled substance in the US, state regulations may vary.
Many states have their own regulations that can be more stringent than federal laws.[6] It is crucial to be aware of and comply with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a research environment. This process is designed to minimize risk and ensure regulatory compliance.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
- Segregate this compound waste from other laboratory waste at the point of generation. Use a designated, clearly labeled, and sealed waste container.
2. Containerization and Labeling:
- Use a chemically resistant, leak-proof container for all this compound waste.
- Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
3. On-site Storage:
- Store the sealed waste container in a designated, secure area away from incompatible materials.[1] The storage area should be well-ventilated.
- Keep the container locked up or in an area accessible only to authorized personnel.[1][3][4]
4. Arrange for Professional Disposal:
- Do not dispose of this compound in the regular trash or down the drain.[1][3][5]
- Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. These companies are equipped to handle and transport hazardous materials according to all regulations.
- Hazardous pharmaceutical waste is most commonly treated by incineration at a permitted facility.[7][8][9]
5. Documentation:
- Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
- Retain all documentation provided by the hazardous waste disposal company, including manifests, as required by regulations.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills or where dust may be generated, respiratory protection may be necessary.[1]
-
Containment and Cleanup:
-
Cover drains to prevent the material from entering the sewer system.[1]
-
For solid spills, carefully dampen the material with water to avoid generating dust.[10]
-
Use an absorbent material to collect the spilled substance.[10]
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the affected area thoroughly with soap and water.[10]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. ORPHENADRINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
